Cgmp
描述
Cyclic guanosine monophosphate (Cyclic GMP) is a guanine nucleotide containing one phosphate group which is esterified to the sugar moiety in both the 3'- and 5'-positions. It is a cellular regulatory agent and has been described as a second messenger. Its levels increase in response to a variety of hormones, including acetylcholine, insulin, and oxytocin and it has been found to activate specific protein kinases. (From Merck Index, 11th ed)
Cyclic GMP is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Cyclic guanosine monophosphate has been reported in Ziziphus jujuba, Isodon rubescens, and other organisms with data available.
Cyclic GMP is a cellular regulatory agent that acts as a second messenger. Its levels increase in response to a variety of signals (acetylcholine, insulin, oxytocin) and activates specific protein kinases.
3',5'-cyclic GMP is a metabolite found in or produced by Saccharomyces cerevisiae.
Guanosine cyclic 3',5'-(hydrogen phosphate). A guanine nucleotide containing one phosphate group which is esterified to the sugar moiety in both the 3'- and 5'-positions. It is a cellular regulatory agent and has been described as a second messenger. Its levels increase in response to a variety of hormones, including acetylcholine, insulin, and oxytocin and it has been found to activate specific protein kinases. (From Merck Index, 11th ed)
Structure
2D Structure
属性
IUPAC Name |
9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N5O7P/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6-3(21-9)1-20-23(18,19)22-6/h2-3,5-6,9,16H,1H2,(H,18,19)(H3,11,13,14,17)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOGRGPOEVQQDX-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N5O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8040646 | |
| Record name | Cyclic guanosine monophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cyclic GMP | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001314 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7665-99-8 | |
| Record name | cGMP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7665-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclic GMP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007665998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclic GMP | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02315 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cyclic guanosine monophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8040646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLIC GMP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2D2X058MU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cyclic GMP | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001314 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Historical Context and Foundational Research of Cyclic Guanosine Monophosphate
Early Discoveries of Cyclic Nucleotides and Intracellular Regulation
The story of cyclic guanosine (B1672433) monophosphate (cGMP) is rooted in the pioneering work on its chemical relative, cyclic adenosine (B11128) monophosphate (cAMP). In the 1950s, Earl W. Sutherland and his colleagues embarked on research to understand how hormones such as epinephrine (B1671497) and glucagon (B607659) trigger the breakdown of glycogen (B147801) in the liver. nih.gov Their investigations led to the landmark identification of cAMP in 1956, a molecule they termed a "second messenger." nih.govresearchgate.net This concept described how a hormone (the "first messenger") could bind to the cell surface and initiate the production of an internal molecule, like cAMP, which would then relay the signal within the cell to produce a specific physiological effect. nobelprize.orgnih.gov This discovery, which initiated the entire field of intracellular signaling, earned Sutherland the Nobel Prize in Physiology or Medicine in 1971. nobelprize.orgnih.govmiami.edu
The revelation of cAMP's role as a ubiquitous second messenger prompted scientists to wonder if other nucleotides could exist in a similar cyclic form and participate in cellular regulation. nih.govwikipedia.org This line of inquiry laid the essential groundwork for the subsequent discovery of this compound and the exploration of its functions.
Elucidation of Cyclic Guanosine Monophosphate as a Second Messenger
Following the logic that other cyclic nucleotides might exist, researchers identified cyclic guanosine monophosphate (this compound) in rat urine in 1963. nih.govfrontiersin.orgfrontiersin.org While the chemical synthesis of this compound had been achieved in 1960, its discovery as an endogenously produced compound was a crucial step forward. nih.gov This finding suggested the existence of another second messenger system, parallel to the one defined by cAMP.
To establish this compound as a true second messenger, it was necessary to demonstrate that its cellular levels were regulated by external signals and that it had defined intracellular targets. nih.govresearchgate.net Early studies showed that various hormones and neurotransmitters, such as acetylcholine, could influence this compound concentrations in tissues. nih.govresearchgate.net The discovery of the enzymes that control its lifecycle further solidified its role. Guanylate cyclases (GCs), the enzymes that synthesize this compound from guanosine triphosphate (GTP), were identified in 1969. nih.govfrontiersin.org Researchers also found that these enzymes exist in two major forms: a soluble version (sGC) found in the cytoplasm and a membrane-bound or particulate form (pGC). nih.govlibretexts.org Concurrently, enzymes called phosphodiesterases (PDEs) were identified that could degrade this compound, thereby terminating its signal. nih.govfrontiersin.org The existence of this regulated system of synthesis and degradation confirmed that this compound was a key component of a dynamic signaling pathway. nih.gov
Pivotal Research Milestones in this compound Signaling
While this compound was discovered in the 1960s, its specific biological functions remained largely obscure until the 1980s. wikipedia.org Two critical discoveries during this period brought this compound into the scientific spotlight.
A major breakthrough came from the study of vision. In the 1970s, research indicated that this compound was present at high levels in the outer segments of retinal photoreceptor cells. nih.govresearchgate.net A vigorous debate ensued as to whether this compound or calcium was the primary messenger in phototransduction. researchgate.netpnas.org In 1985, a landmark study by Fesenko and colleagues settled the matter by demonstrating that this compound directly gates cation channels in photoreceptor cells. pnas.orgutah.edu In the dark, high levels of this compound keep these channels open; light activates a phosphodiesterase that rapidly hydrolyzes this compound, leading to channel closure, hyperpolarization of the cell, and the transmission of a visual signal to the brain. utah.eduresearchgate.netfrontiersin.org
An equally significant milestone was the unraveling of the nitric oxide (NO)/cGMP pathway. In 1977, Ferid Murad found that nitrovasodilators like nitroglycerin release nitric oxide and increase this compound levels, causing smooth muscle relaxation. explorable.com In the 1980s, Robert F. Furchgott discovered that the endothelium of blood vessels produces an unknown signaling molecule he named endothelium-derived relaxing factor (EDRF), which relaxes smooth muscle. explorable.com Louis J. Ignarro, connecting the work of Murad and Furchgott, proposed that EDRF was in fact nitric oxide and that it worked by increasing this compound. explorable.comnrf.gov.sg This was confirmed, establishing that NO gas acts as a unique signaling molecule that diffuses into smooth muscle cells, activates soluble guanylate cyclase (sGC) to produce this compound, and causes vasodilation. wikipedia.orgnih.govresearchgate.net This discovery of a gas acting as a signaling molecule represented an entirely new principle in biology. nobelprize.org For their collective discoveries concerning NO as a signaling molecule, Furchgott, Ignarro, and Murad were jointly awarded the Nobel Prize in Physiology or Medicine in 1998. nobelprize.orgresearchgate.netlindau-nobel.org
Molecular Mechanisms of Cyclic Guanosine Monophosphate Biosynthesis and Catabolism
Cyclic Guanosine (B1672433) Monophosphate Synthesis by Guanylate Cyclases
Guanylate cyclases (GCs) are a family of enzymes that catalyze the conversion of guanosine triphosphate (GTP) to cGMP. researchgate.net These enzymes are broadly categorized into two main classes: soluble guanylate cyclases (sGC) and particulate guanylate cyclases (pGC). patsnap.com
Soluble guanylate cyclases are cytosolic enzymes that act as the primary receptors for the signaling molecule nitric oxide (NO). nih.gov sGC is a heterodimeric protein composed of an α and a β subunit, and it contains a heme prosthetic group that is essential for NO binding and subsequent enzyme activation. patsnap.com
The activation of sGC by NO is a critical step in many signaling pathways, including the regulation of blood pressure and neurotransmission. nih.gov When NO, a diffusible gas, enters the cell, it binds to the ferrous heme iron of sGC. This binding event triggers a conformational change in the enzyme, leading to a several hundred-fold increase in its catalytic activity and a subsequent surge in this compound production. nih.gov The activation process is thought to involve the cleavage of the bond between the heme iron and a histidine residue in the β subunit, which facilitates the conformational shift required for catalysis.
Recent studies have suggested a more complex mechanism where, in addition to binding to the heme group, NO may also interact with cysteine residues on the enzyme, a process that is crucial for maximal activation. This dual interaction highlights the intricate regulation of sGC activity by NO.
Pharmacological agents have been developed that can directly modulate sGC activity, and these are broadly classified based on their dependence on the heme moiety.
Heme-dependent sGC stimulators , such as riociguat (B1680643) and vericiguat, require the presence of the reduced heme group to exert their effect. These compounds sensitize sGC to endogenous NO, leading to a synergistic increase in this compound production. patsnap.com They are effective in conditions where NO bioavailability is reduced but the heme group of sGC remains intact.
Heme-independent sGC activators , like cinaciguat (B1243192), can activate the enzyme even when the heme group is oxidized or absent. These activators bind to a different site on the enzyme, mimicking the conformational changes induced by NO-heme binding. This makes them particularly useful in pathological conditions associated with high oxidative stress, where the sGC heme is often oxidized and unresponsive to NO.
| Activator Type | Heme Requirement | Mechanism of Action | Example |
| Heme-Dependent Stimulator | Reduced (Fe2+) Heme | Sensitizes sGC to endogenous NO | Riociguat |
| Heme-Independent Activator | None (activates oxidized or heme-free sGC) | Binds to a non-heme site to induce conformational change | Cinaciguat |
Particulate guanylate cyclases are transmembrane receptors that are activated by extracellular ligands, most notably natriuretic peptides. These receptors play a pivotal role in regulating blood volume, blood pressure, and other cardiovascular functions.
There are several types of natriuretic peptides, including atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and C-type natriuretic peptide (CNP). These peptides bind to the extracellular domain of their specific pGC receptors, known as natriuretic peptide receptors (NPRs), such as NPR-A and NPR-B. This binding event initiates a signaling cascade that leads to the activation of the intracellular guanylate cyclase domain. It is important to note that some natriuretic peptides can also signal through non-guanylyl cyclase coupled receptors, such as NPR-C, which can indirectly influence this compound levels by modulating other signaling pathways.
The binding of a natriuretic peptide to its receptor induces a significant conformational change in the pGC. This change is transmitted through the transmembrane domain to the intracellular portion of the receptor. The intracellular region contains a kinase-homology domain and the catalytic guanylate cyclase domain. The ligand-induced conformational shift is believed to relieve an inhibitory constraint on the catalytic domain, allowing it to convert GTP to this compound. This activation is a critical step in the physiological effects mediated by natriuretic peptides, such as vasodilation and natriuresis.
Recent structural studies using techniques like cryo-electron microscopy have begun to shed light on the precise architectural rearrangements that occur within the full-length sGC and pGC molecules upon activation, revealing a dynamic process of domain movements that ultimately leads to the synthesis of this compound.
Particulate Guanylate Cyclases (pGC)
Cyclic Guanosine Monophosphate Degradation by Phosphodiesterases
The intracellular concentration and signaling effects of cyclic guanosine monophosphate (this compound) are meticulously controlled by its rate of synthesis by guanylyl cyclases and its rate of degradation. The termination of this compound signaling is primarily accomplished through enzymatic hydrolysis by a superfamily of enzymes known as cyclic nucleotide phosphodiesterases (PDEs). nih.govahajournals.orgovid.com PDEs catalyze the breakdown of the 3',5'-cyclic phosphodiester bond in this compound, converting it to the biologically inactive 5'-guanosine monophosphate (5'-GMP). researchgate.netresearchgate.netbiorxiv.org The PDE superfamily is extensive, comprising 11 distinct families (PDE1-PDE11) with numerous isoforms and splice variants, each exhibiting unique tissue expression, subcellular localization, and regulatory properties. nih.govahajournals.orgovid.com Based on their substrate specificity, PDEs can be categorized as this compound-specific, cAMP-specific, or dual-specificity enzymes that can hydrolyze both cyclic nucleotides. nih.govnih.govwikipedia.org
This compound-Specific Phosphodiesterase Families (PDE5, PDE6, PDE9)
Three PDE families—PDE5, PDE6, and PDE9—exhibit high selectivity for this compound, playing critical roles in regulating specific this compound signaling pathways. nih.govnih.gov
Phosphodiesterase 5 (PDE5): PDE5 is a well-characterized enzyme that specifically degrades this compound. researchgate.netresearchgate.net It is prominently expressed in the smooth muscle of the corpus cavernosum and pulmonary vasculature but is also found in lower concentrations in other tissues, including platelets, cardiac myocytes, and various smooth muscle cells. wikipedia.orgpatsnap.comnih.gov The regulation of PDE5 is complex; its activity is allosterically increased by the binding of this compound to a non-catalytic GAF domain on its regulatory N-terminus. nih.govresearchgate.net This creates a feedback mechanism where the presence of this compound promotes its own degradation. PDE5 is a key regulator of vascular smooth muscle tone and platelet function. nih.govahajournals.org
Phosphodiesterase 6 (PDE6): PDE6 is a crucial component of the visual phototransduction cascade in the retina's rod and cone photoreceptor cells. wikipedia.orgsigmaaldrich.com In the dark, high levels of this compound keep this compound-gated ion channels open. Upon light stimulation, an activated G-protein (transducin) stimulates PDE6, which then rapidly hydrolyzes this compound. sigmaaldrich.com This reduction in this compound concentration leads to the closure of the ion channels, hyperpolarization of the cell membrane, and the transmission of a visual signal to the brain. wikipedia.org
Phosphodiesterase 9 (PDE9): PDE9 is a high-affinity, this compound-specific phosphodiesterase that is widely expressed, with notable concentrations in the brain, kidney, and spleen. nih.govnih.gov Due to its very high affinity for this compound (low Kₘ value), PDE9 is thought to be involved in regulating basal this compound levels and responding to small fluctuations in this compound concentration.
| PDE Family | Substrate Specificity | Key Tissues/Locations | Primary Function/Role |
|---|---|---|---|
| PDE5 | This compound-specific | Corpus cavernosum, pulmonary vasculature, platelets | Regulation of smooth muscle relaxation and blood flow patsnap.comnih.gov |
| PDE6 | This compound-specific | Retinal photoreceptors (rods and cones) | Visual phototransduction wikipedia.orgsigmaaldrich.comnih.gov |
| PDE9 | This compound-specific | Brain, kidney, spleen | Modulation of basal this compound levels, neuronal signaling nih.govnih.gov |
Dual-Specificity Phosphodiesterase Families (PDE1, PDE2, PDE3, PDE10, PDE11)
Several PDE families can hydrolyze both this compound and cAMP, allowing for complex cross-talk and integration between these two critical signaling pathways. nih.govwikipedia.org
Phosphodiesterase 1 (PDE1): This family is unique in that its activity is dependent on Calcium/Calmodulin (Ca²⁺/CaM). nih.govoup.com When intracellular calcium levels rise, Ca²⁺ binds to calmodulin, and this complex then binds to and activates PDE1. PDE1 isoforms can hydrolyze both cAMP and this compound, with varying affinities depending on the specific isoform. nih.gov For example, PDE1A and PDE1B have a higher affinity for this compound, while PDE1C shows similar affinity for both cyclic nucleotides. nih.gov
Phosphodiesterase 2 (PDE2): PDE2 is a dual-substrate enzyme that is allosterically activated by this compound. ahajournals.orgmdpi.com The binding of this compound to the regulatory GAF domains of PDE2 increases the enzyme's hydrolytic activity towards cAMP. ahajournals.orgmdpi.com This creates a negative cross-talk mechanism where an increase in this compound (e.g., via nitric oxide signaling) leads to the activation of PDE2 and a subsequent decrease in local cAMP concentrations. oup.com
Phosphodiesterase 3 (PDE3): In contrast to PDE2, PDE3 activity is inhibited by this compound. sigmaaldrich.comoup.com PDE3 primarily hydrolyzes cAMP, but this compound can competitively bind to the catalytic site, thereby preventing cAMP degradation and leading to an increase in cAMP levels. wikipedia.orgsigmaaldrich.com This represents a positive cross-talk mechanism between the two signaling pathways.
Phosphodiesterase 10 (PDE10): PDE10A is highly expressed in the striatum of the brain and can hydrolyze both cAMP and this compound. It is involved in regulating neuronal signaling and is a target for therapeutic development in neurological and psychiatric disorders.
Phosphodiesterase 11 (PDE11): PDE11 has the ability to hydrolyze both cAMP and this compound and is expressed in various tissues, including skeletal muscle, prostate, and testis. Its precise physiological roles are still under investigation.
| PDE Family | Substrate Specificity | Key Regulatory Feature | This compound/cAMP Cross-talk Mechanism |
|---|---|---|---|
| PDE1 | Dual (cAMP and this compound) | Activated by Ca²⁺/Calmodulin nih.govoup.com | Hydrolyzes both, linking Ca²⁺ signals to cyclic nucleotide levels |
| PDE2 | Dual (cAMP and this compound) | Allosterically activated by this compound ahajournals.orgmdpi.com | Negative: Increased this compound enhances cAMP degradation oup.com |
| PDE3 | Dual (cAMP and this compound) | Competitively inhibited by this compound wikipedia.orgsigmaaldrich.com | Positive: Increased this compound protects cAMP from degradation |
| PDE10 | Dual (cAMP and this compound) | - | Hydrolyzes both, important in neuronal signaling |
| PDE11 | Dual (cAMP and this compound) | - | Hydrolyzes both in various tissues |
Hydrolytic Conversion of this compound to 5'-GMP
The fundamental action of all phosphodiesterases on this compound is the catalysis of a hydrolysis reaction. biorxiv.org This reaction targets the phosphodiester bond at the 3' position of the ribose sugar moiety within the cyclic nucleotide structure. researchgate.netbiorxiv.org Through the addition of a water molecule, the enzyme cleaves this bond, opening the cyclic structure and resulting in the formation of 5'-guanosine monophosphate (5'-GMP). researchgate.netnih.gov 5'-GMP is a linear nucleotide that is unable to bind to and activate this compound effectors like protein kinase G (PKG) or cyclic nucleotide-gated ion channels. researchgate.net This enzymatic conversion effectively terminates the this compound signal, allowing for the precise temporal control of its downstream physiological effects. nih.gov
Regulatory Mechanisms of Phosphodiesterase Activity (e.g., Phosphorylation, Allosteric Modulation)
The activity of PDEs is not constant but is instead subject to sophisticated regulatory mechanisms that allow cells to fine-tune this compound (and cAMP) degradation in response to various signals. This regulation ensures that cyclic nucleotide signaling is highly dynamic and localized within specific subcellular compartments.
Phosphorylation: Reversible protein phosphorylation is a key mechanism for modulating PDE activity. nih.gov Several PDEs are substrates for various protein kinases, including protein kinase G (PKG), protein kinase A (PKA), and others. nih.govnih.gov
PDE5 Regulation: PDE5 itself is a substrate for PKG. nih.govnih.gov Phosphorylation of PDE5 by PKG at a specific serine residue (Ser-92 in the bovine enzyme) increases its catalytic activity. nih.govnih.gov This constitutes a negative feedback loop where high levels of this compound activate PKG, which in turn phosphorylates and activates PDE5 to increase this compound degradation, thereby returning the system to a basal state. oup.comnih.gov
Allosteric Modulation: Allosteric regulation involves the binding of a molecule to a site on the enzyme that is distinct from the active catalytic site, causing a conformational change that alters the enzyme's activity. nih.govnih.gov
This compound as an Allosteric Modulator: As previously mentioned, this compound itself is a critical allosteric modulator for several PDEs. It binds to tandem GAF domains (so named for their presence in c GMP-binding PDEs, A nabaena adenylyl cyclases, and E scherichia coli F hlA) found in the regulatory N-terminal regions of PDE2, PDE5, PDE6, PDE10, and PDE11. nih.govnih.gov In PDE2, this compound binding to the GAF-B domain allosterically increases the hydrolysis of cAMP at the catalytic site. ahajournals.orgnih.gov In PDE5, this compound binding to the GAF-A domain increases the enzyme's affinity for this compound at the catalytic site and facilitates its phosphorylation by PKG. nih.govnih.govoup.com This binding of this compound to the allosteric site can convert PDE5 from a low-activity to a high-activity state. researchgate.net
These regulatory mechanisms, including phosphorylation and allosteric modulation, provide a sophisticated system for the dynamic control of PDE activity, allowing for precise spatial and temporal shaping of intracellular this compound gradients. sigmaaldrich.compnas.org
Cyclic Guanosine Monophosphate Signal Transduction Pathways and Downstream Effectors
cGMP-Dependent Protein Kinases (PKG)
This compound-dependent protein kinases, also known as protein kinase G (PKG), are serine/threonine-specific protein kinases that are activated by this compound. wikipedia.org They are key mediators of the nitric oxide/cGMP signaling pathway and are integral to numerous signal transduction processes across various cell types. wikipedia.org PKG phosphorylates a wide array of biologically important target proteins, implicating it in the regulation of smooth muscle relaxation, platelet function, sperm metabolism, cell division, and nucleic acid synthesis. wikipedia.org
In mammals, two distinct genes encode for PKG, resulting in PKG type I (PKG-I) and type II (PKG-II). wikipedia.org The PKG-I gene can be alternatively spliced to produce two isoforms, PKG-Iα and PKG-Iβ. wikipedia.orgmdpi.com These isoforms differ in their N-terminal domains, which influences their dimerization substrates and kinase activity. wikipedia.org
The subcellular localization of PKG isoforms is a critical determinant of their specific physiological functions. PKG-I is predominantly found in the cytoplasm, while PKG-II is anchored to the plasma membrane via N-terminal myristoylation. wikipedia.org This differential localization ensures that each isoform is positioned to interact with its specific substrates within distinct cellular compartments. For instance, PKG-I is highly expressed in smooth muscle cells and platelets, whereas PKG-II is found in the intestinal mucosa, kidney, and specific brain regions. wikipedia.orgmdpi.com The unique N-termini of the PKG-I isozymes also facilitate interactions with this compound-dependent protein kinase-interacting proteins (GKIPs), which can tether the kinase to specific subcellular locations.
PKG enzymes exist as homodimers, with each subunit containing a regulatory and a catalytic domain on a single polypeptide chain. pnas.org The regulatory domain contains two non-identical this compound-binding sites. wikipedia.org In the absence of this compound, the N-terminal autoinhibitory domain of the regulatory domain suppresses the activity of the catalytic domain. nih.gov
The binding of this compound to the regulatory domains induces a significant conformational change in the PKG protein. This allosteric activation relieves the inhibition of the catalytic core, allowing the kinase to phosphorylate its target substrate proteins on serine and threonine residues. wikipedia.org The activation of PKG can also be influenced by autophosphorylation within the autoinhibitory domain, a process that is stimulated by this compound binding. pnas.org Therefore, the cellular activation of PKG likely involves the combined actions of this compound binding and autophosphorylation. pnas.org
The physiological effects of PKG are mediated through the phosphorylation of a diverse array of substrate proteins. The identification and characterization of these substrates are crucial for understanding the specific roles of PKG in cellular signaling. The substrate specificity of PKG isoforms is partly determined by their distinct N-termini. mdpi.com For example, PKG-Iα specifically recognizes substrates like the regulatory myosin phosphatase targeting subunit 1 (MYPT1) and RhoA, while the IP3RI-associated this compound kinase substrate (IRAG) is a specific substrate for PKG-Iβ. mdpi.com PKG-II has its own set of specific substrates, including the cystic fibrosis transmembrane conductance regulator (CFTR) and the transcription factor SOX9. mdpi.com
The phosphorylation of these substrates by PKG leads to a variety of cellular responses. In smooth muscle cells, PKG-mediated phosphorylation of proteins involved in calcium homeostasis leads to muscle relaxation. rupress.org In platelets, PKG phosphorylation of substrates like the vasodilator-stimulated phosphoprotein (VASP) plays a role in inhibiting platelet aggregation. wikipedia.org
Functional Characterization of Selected PKG Substrates
| Substrate | PKG Isoform Specificity | Phosphorylation Site | Cellular Function | Physiological Process |
|---|---|---|---|---|
| Vasodilator-stimulated phosphoprotein (VASP) | PKG-I | Ser239 | Inhibition of platelet aggregation and adhesion | Hemostasis |
| Phospholamban (PLB) | PKG-I | Ser16 | Regulation of Ca2+-ATPase (SERCA) activity in the sarcoplasmic reticulum | Cardiac muscle relaxation |
| IP3 Receptor-Associated PKG-I Substrate (IRAG) | PKG-Iβ | - | Inhibition of IP3-mediated Ca2+ release | Smooth muscle relaxation |
| Bad (Bcl-2-associated death promoter) | PKG-Iα | Ser155 | Anti-apoptotic signaling | Cell survival |
| Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) | PKG-II | - | Regulation of chloride ion transport | Intestinal fluid secretion |
Cyclic Nucleotide-Gated (CNG) Ion Channels
Cyclic nucleotide-gated (CNG) ion channels are nonselective cation channels that are directly activated by the binding of cyclic nucleotides, including this compound. nih.gov These channels are crucial for signal transduction in various sensory systems, most notably in retinal photoreceptors and olfactory sensory neurons. elifesciences.org They belong to the superfamily of voltage-gated ion channels but exhibit very little voltage dependence in their activity. nih.gov
CNG channels are tetrameric protein complexes, with each subunit comprising six transmembrane segments (S1-S6), a pore loop between S5 and S6, and intracellular N- and C-termini. reactome.org The C-terminus contains a cyclic nucleotide-binding domain (CNBD) which is responsible for ligand binding. reactome.org The binding of this compound to the CNBD is the primary event that triggers the opening, or "gating," of the channel pore. nih.gov
The binding of this compound to the CNBD induces a series of conformational changes that are propagated throughout the channel protein, ultimately leading to the opening of the ion conduction pathway. reactome.org This allosteric mechanism involves the C-linker, a region that connects the CNBD to the transmembrane core of the channel. pnas.org Upon this compound binding, the C-linker undergoes an outward movement relative to the pore axis, which is a critical step in coupling ligand binding to channel gating. pnas.org Recent structural studies have revealed that this compound binding leads to global conformational changes that open a hydrophobic gate located in the central cavity of the channel, rather than at the selectivity filter as was previously thought. reactome.org
CNG channels are nonselective cation channels, allowing the passage of various monovalent and divalent cations, including sodium (Na+), potassium (K+), and calcium (Ca2+). rupress.orgnih.gov The subunit composition of the heterotetrameric channel plays a significant role in determining its specific ion permeation and selectivity properties.
Vertebrate CNG channels are notably more permeable to Ca2+ than to Na+. rupress.org This influx of Ca2+ through CNG channels is not only important for cellular depolarization but also plays a crucial role in feedback regulation and adaptation of the sensory response. Paradoxically, extracellular Ca2+ can also block the flow of monovalent cations through the channel. rupress.org The affinity for this Ca2+ block varies among different CNG channel types. rupress.org The ion permeation pathway is formed by the pore loop and the S6 transmembrane segments. rupress.org
Relative Ion Permeability of CNG Channels
| Ion | Relative Permeability | Significance |
|---|---|---|
| Calcium (Ca2+) | High | Important for both excitation and adaptation of sensory cells. |
| Sodium (Na+) | Moderate | Contributes to the depolarizing "dark current" in photoreceptors. nih.gov |
| Potassium (K+) | Moderate | Contributes to the overall cation flux. wikipedia.org |
Modulation of CNG Channel Activity by Intracellular Signals
Cyclic nucleotide-gated (CNG) channels are primary effectors of cyclic guanosine (B1672433) monophosphate (this compound) signaling, converting changes in intracellular cyclic nucleotide concentrations into electrical signals. biologists.com The activity of these channels is not solely dependent on this compound binding; it is also finely tuned by various other intracellular signals that modulate their sensitivity to this compound. biologists.com This modulation is crucial for processes like sensory adaptation in vision and olfaction. biologists.comphysiology.org
A principal modulator of CNG channel activity is intracellular calcium (Ca²⁺). biologists.comphysiology.org In photoreceptors, Ca²⁺ influx through CNG channels provides a negative feedback mechanism. biologists.comnih.gov As intracellular Ca²⁺ levels rise, it binds to the protein calmodulin. The resulting Ca²⁺/calmodulin complex then interacts with the CNG channel, causing a dramatic reduction in the channel's apparent sensitivity to this compound. nih.govguidetopharmacology.org This feedback loop is a key component of light adaptation in the retina. biologists.com While the effect is most pronounced in olfactory CNG channels, both rod and cone photoreceptor channel isoforms are also regulated by Ca²⁺/calmodulin. nih.gov
Besides calcium, other intracellular factors can influence CNG channel function. These include:
Phosphorylation: CNG channels are associated with protein kinases and phosphatases that can alter their phosphorylation state, thereby allosterically modulating channel activity. biologists.com
Lipid Metabolites: Phospholipid metabolites, such as diacylglycerol, have been identified as potential candidates for mediating changes in the this compound sensitivity of CNG channels. biologists.com
Transition Metals: Divalent cations like nickel (Ni²⁺) and zinc (Zn²⁺) can also modulate channel sensitivity. biologists.com
This complex regulation allows for the integration of multiple signaling inputs to fine-tune the cellular response mediated by this compound and its direct effector, the CNG channel. biologists.com
Direct Modulation of Other Cyclic Nucleotide Phosphodiesterases by this compound
Cyclic GMP can directly regulate the activity of several phosphodiesterase (PDE) families, the very enzymes responsible for degrading cyclic nucleotides. ahajournals.orgnih.gov This interaction is a critical point of crosstalk between the this compound and cyclic adenosine (B11128) monophosphate (cAMP) signaling pathways. ahajournals.org Cardiac myocytes, for instance, express multiple this compound-regulated, cAMP-hydrolyzing PDEs. ahajournals.org The modulatory effects of this compound on these PDEs occur at nanomolar to micromolar concentrations, a range comparable to that required for activating its canonical targets like protein kinase G (PKG). ahajournals.org
Two key examples of this direct modulation involve PDE2 and PDE3:
PDE2 (this compound-stimulated PDE): This dual-substrate enzyme hydrolyzes both cAMP and this compound. mdpi.comnih.gov A unique feature of PDE2 is the presence of regulatory GAF domains, which are non-catalytic this compound binding sites. nih.gov When this compound binds to the GAF-B domain of PDE2, it allosterically activates the enzyme, increasing its hydrolytic activity towards cAMP by approximately 10-fold. mdpi.comportlandpress.com This mechanism establishes a negative crosstalk, where an increase in this compound leads to accelerated degradation of cAMP. nih.gov
PDE3 (this compound-inhibited PDE): In contrast to PDE2, this compound acts as a competitive inhibitor of cAMP hydrolysis by PDE3. ahajournals.orgnih.gov this compound binds to the catalytic site of PDE3 but is hydrolyzed much more slowly than cAMP. nih.gov This competition effectively reduces the rate of cAMP degradation, leading to an increase in local cAMP concentrations. nih.govnih.gov This represents a positive crosstalk mechanism between the two cyclic nucleotides. nih.gov
This direct regulation of PDEs by this compound allows for intricate control over intracellular cyclic nucleotide levels, enabling a single signaling molecule, this compound, to exert opposing effects on cAMP levels depending on the specific PDE isoforms expressed in a given cellular compartment. ahajournals.orgportlandpress.com
Physiological Roles of Cyclic Guanosine Monophosphate Signaling in Biological Systems
Cardiovascular System Physiology
Within the cardiovascular system, cGMP signaling is a vital regulator of cellular function in cardiomyocytes, vascular smooth muscle cells, endothelial cells, and platelets. nih.gov It plays a fundamental role in maintaining cardiovascular homeostasis through its influence on vascular tone, cardiac function, platelet activity, and blood pressure. nih.gov
Regulation of Vascular Smooth Muscle Tone and Vasodilation
The this compound pathway is a principal mediator of vasodilation, the relaxation of vascular smooth muscle cells (VSMCs) that leads to the widening of blood vessels and increased blood flow. wikipedia.org This process is primarily initiated by two key signaling molecules: nitric oxide (NO) and natriuretic peptides (NPs). nih.gov
NO, produced by endothelial cells, diffuses into adjacent VSMCs and activates sGC, leading to a rapid increase in intracellular this compound. mdpi.com Similarly, NPs like atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP) bind to and activate pGC receptors on the surface of VSMCs. nih.gov
The subsequent rise in this compound concentration activates PKG, which in turn phosphorylates several downstream targets that collectively promote smooth muscle relaxation. mdpi.com Key mechanisms include:
Reduction of Intracellular Calcium (Ca2+): PKG activation leads to a decrease in cytosolic Ca2+ levels, a primary trigger for muscle contraction. It achieves this by phosphorylating and activating the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, which sequesters Ca2+ into intracellular stores, and by opening calcium-activated potassium channels, leading to hyperpolarization and reduced calcium influx. researchgate.net
Desensitization to Calcium: PKG can phosphorylate the myosin phosphatase targeting subunit 1 (MYPT1), which activates myosin light chain (MLC) phosphatase. This enzyme dephosphorylates the myosin light chain, reducing the sensitivity of the contractile apparatus to Ca2+ and promoting relaxation. researchgate.net
| Key PKG Targets in VSMCs | Consequence of Phosphorylation | Physiological Effect |
| Sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) | Activation | Increased Ca2+ sequestration into SR |
| Calcium-gated potassium channels | Opening | Hyperpolarization, reduced Ca2+ influx |
| Myosin phosphatase targeting subunit 1 (MYPT1) | Activation of MLC Phosphatase | Decreased Ca2+ sensitivity of myofilaments |
| Rho-kinase | Inhibition | Smooth muscle relaxation |
Myocardial Contractility and Diastolic Relaxation
The influence of this compound on myocardial contractility (inotropism) is complex, with studies reporting varied effects. nih.gov Some research indicates that high concentrations of this compound can exert a negative inotropic effect, potentially by reducing the sensitivity of myofilaments to calcium through the phosphorylation of troponin I. nih.gov Conversely, other studies have observed a positive inotropic effect, particularly under conditions of adrenergic stimulation, which may involve this compound-mediated inhibition of phosphodiesterase 3 (PDE3), leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov A biphasic response has also been reported, suggesting a concentration-dependent role for this compound in modulating heart muscle contraction. nih.gov
The role of this compound in diastolic relaxation (lusitropy) is more clearly defined. Activation of PKG by this compound contributes to the timely relaxation of the myocardium, which is essential for proper ventricular filling. researchgate.net A key mechanism involves the phosphorylation of the giant sarcomeric protein titin. nih.gov Phosphorylation of titin by PKG decreases the passive stiffness of cardiomyocytes, thereby improving diastolic distensibility. researchgate.netnih.gov Additionally, this compound can influence calcium handling by phosphorylating phospholamban, a regulator of the SERCA pump, which enhances calcium reuptake into the sarcoplasmic reticulum and accelerates relaxation. mdpi.com
Cardioprotective Mechanisms and Cardiac Remodeling Processes
The this compound signaling pathway exerts significant cardioprotective effects, shielding the heart from injury and adverse remodeling. nih.gov It has been shown to reduce ischemia-reperfusion injury, inhibit pathological cardiac hypertrophy (the thickening of the heart muscle), and limit cardiac fibrosis. nih.govpressbooks.pub
Key cardioprotective actions of this compound include:
Inhibition of Hypertrophy: The this compound/PKG pathway counteracts pro-hypertrophic signaling cascades, such as the calcineurin-NFAT pathway, thereby preventing the pathological growth of cardiomyocytes in response to stress like pressure overload. nih.gov
Anti-fibrotic Effects: this compound signaling can inhibit the transformation of cardiac fibroblasts into myofibroblasts, the cells responsible for excessive collagen deposition and fibrosis. This is achieved through PKG-dependent phosphorylation of proteins involved in fibrotic signaling pathways. pressbooks.pub
Mitochondrial Protection: this compound signaling helps preserve mitochondrial function and prevent cell death. It can prevent the opening of the mitochondrial permeability transition pore, a key event in apoptosis, partly by activating mitochondrial ATP-sensitive K+ channels. nih.gov
These actions collectively help to preserve cardiac function and structure in the face of pathological insults. pressbooks.pub
Platelet Aggregation Inhibition and Antithrombotic Effects
Cyclic GMP is a potent inhibitor of platelet activation and aggregation, playing a crucial role in preventing thrombosis. wikipedia.org The primary inhibitory signal is NO, which is released by the vascular endothelium and activates sGC within platelets to produce this compound. nih.gov
Activation of PKG by this compound initiates a signaling cascade that interferes with multiple stages of platelet activation:
It lowers intracellular calcium levels, a critical signal for platelet activation.
It prevents the conformational change of glycoprotein IIb/IIIa receptors, which is necessary for platelet aggregation.
It inhibits the release of pro-thrombotic substances from platelet granules. nih.gov
This inhibitory role establishes the NO-cGMP pathway as a key endogenous antithrombotic system, maintaining blood fluidity and preventing the formation of unwanted blood clots. nih.govnih.gov
Blood Pressure Homeostasis and Natriuresis
The this compound pathway is fundamental to the regulation of blood pressure homeostasis through its dual actions on the vasculature and the kidneys. nih.gov
As detailed in section 4.1.1, this compound-mediated vasodilation reduces peripheral vascular resistance, which is a direct determinant of blood pressure. nih.gov In addition to this vascular role, this compound is critical for regulating sodium and water balance through its effects on the kidney, a process known as natriuresis (excretion of sodium in the urine). nih.gov
Natriuretic peptides, such as ANP, are released from the heart in response to increased blood volume and pressure. nih.gov These peptides act on the kidneys to increase this compound production, which in turn inhibits sodium reabsorption in various segments of the nephron, including the proximal tubule and collecting duct. nih.gov This leads to increased sodium and water excretion, reducing blood volume and consequently lowering blood pressure. nih.gov This renal mechanism is vital for the long-term control of blood pressure. nih.gov
Nervous System Physiology
In the nervous system, this compound acts as a versatile second messenger that modulates a wide array of neuronal functions, including synaptic plasticity, sensory transduction, and neuronal development. youtube.comnih.gov The NO/sGC/cGMP pathway is a prominent signaling cascade in the brain, influencing neurotransmitter release, ion channel function, and gene expression. wikipedia.org
The effects of this compound in neurons are mediated by PKG, cyclic nucleotide-gated (CNG) ion channels, and this compound-regulated PDEs. PKG phosphorylates numerous substrate proteins that regulate neuronal excitability, synaptic vesicle processing, and cytoskeletal dynamics. youtube.comnih.gov
Key Roles of this compound in the Nervous System:
Synaptic Plasticity, Learning, and Memory: The this compound pathway is a key modulator of synaptic plasticity, the cellular mechanism underlying learning and memory. It is involved in both long-term potentiation (LTP), the strengthening of synapses, and long-term depression (LTD), the weakening of synapses. youtube.com In brain regions like the hippocampus and amygdala, the NO/cGMP/PKG pathway contributes to memory consolidation.
Sensory Transduction: this compound plays an indispensable role in sensory processing. In the retina, this compound is a critical component of phototransduction. wikipedia.org In photoreceptor cells, light activates a PDE that degrades this compound, causing the closure of this compound-gated cation channels. This leads to hyperpolarization of the cell membrane, which is the initial signal in the process of vision. wikipedia.org A subset of olfactory sensory neurons also utilizes a this compound-signaling pathway for chemosensory transduction.
Neuronal Development and Survival: During development, this compound signaling is involved in processes such as axonal guidance and dendritic branching. youtube.com For instance, this compound can mediate the attraction of apical dendrites of cortical neurons towards guidance cues like semaphorin-3A. wikipedia.org Furthermore, the NO-cGMP pathway has been shown to support the survival of certain neuronal populations, such as motor neurons, by preventing apoptosis. nih.govpressbooks.pub
Peripheral Nervous System: In the peripheral nervous system, this compound signaling is involved in neuron-glia communication and has neuroprotective roles. nih.gov For example, NO released from neurons can stimulate this compound production in surrounding glial cells (Schwann cells), leading to the synthesis of neurotrophic factors that support neuronal survival. nih.gov The this compound pathway also plays a role in the processing of pain signals in sensory neurons. nih.gov
| Domain | Specific Role of this compound | Key Effector(s) |
| Central Nervous System | Synaptic Plasticity (LTP/LTD), Memory Consolidation, Neuroprotection | PKG, PDEs |
| Sensory Systems | Phototransduction (Vision), Olfaction | This compound-gated channels, PDE6 |
| Neuronal Development | Axonal Guidance, Dendritic Branching, Neuronal Survival | PKG |
| Peripheral Nervous System | Nociception (Pain Signaling), Neuroprotection via Glial Cells | PKG, this compound-gated channels |
Phototransduction in Retinal Photoreceptors
Cyclic guanosine (B1672433) monophosphate (this compound) is a critical second messenger in the process of phototransduction, the conversion of light into an electrical signal, within the photoreceptor cells of the retina. wikipedia.orgnih.gov In the dark, the intracellular concentration of this compound is relatively high. This high level of this compound binds to and keeps open cyclic nucleotide-gated (CNG) ion channels in the plasma membrane of the photoreceptor outer segments. nih.govmdpi.comjfophth.com The opening of these channels allows for a constant influx of sodium (Na+) and calcium (Ca2+) ions, creating what is known as the "dark current." mdpi.comnih.govwikipedia.org This influx of positive ions maintains the photoreceptor cell in a depolarized state, leading to the continuous release of the neurotransmitter glutamate at its synaptic terminal. jfophth.comwikipedia.org
The absorption of a photon by the photopigment rhodopsin in rod cells (or cone opsins in cone cells) initiates a conformational change in the protein, activating it. wikipedia.orgresearchgate.net This activated photopigment then interacts with and activates a G-protein called transducin. jfophth.comwikipedia.org The activated alpha subunit of transducin, in turn, activates an enzyme called phosphodiesterase (PDE). jfophth.comwikipedia.org PDE specifically hydrolyzes this compound, converting it to GMP. wikipedia.org This enzymatic activity leads to a rapid decrease in the intracellular concentration of this compound. wikipedia.orgnih.gov
The reduction in this compound levels causes it to unbind from the CNG channels, leading to their closure. wikipedia.orgwikipedia.orgnih.gov The closure of these channels curtails the influx of Na+ and Ca2+, while the efflux of potassium (K+) continues, resulting in a hyperpolarization of the photoreceptor cell membrane. wikipedia.orgwikipedia.org This hyperpolarization reduces the rate of glutamate release at the synaptic terminal, which is the signal that is transmitted to the next neurons in the visual pathway, ultimately leading to the perception of light in the brain. wikipedia.orgjfophth.com
The Ca2+ ions that enter through the CNG channels in the dark also play a crucial role in a negative feedback loop that helps to regulate the phototransduction cascade and contributes to light adaptation. nih.gov A decrease in intracellular Ca2+ concentration, which occurs when the CNG channels close in the light, stimulates the activity of guanylate cyclase, the enzyme responsible for synthesizing this compound from guanosine triphosphate (GTP). wikipedia.orgnih.gov This increased synthesis of this compound helps to restore its levels, contributing to the termination of the light response and the reopening of the CNG channels, allowing the photoreceptor to return to its resting state and be ready to detect another photon. jfophth.comnih.gov
Table 1: Key Molecules in this compound-Mediated Phototransduction
| Molecule | Role in Phototransduction |
|---|---|
| Cyclic Guanosine Monophosphate (this compound) | Binds to and opens CNG channels in the dark. nih.govmdpi.comjfophth.com |
| Cyclic Nucleotide-Gated (CNG) Channels | Allows influx of Na+ and Ca2+ in the dark, leading to depolarization. mdpi.comnih.govwikipedia.org |
| Rhodopsin/Cone Opsins | Absorbs photons and initiates the signaling cascade. wikipedia.orgresearchgate.net |
| Transducin | G-protein that activates phosphodiesterase. jfophth.comwikipedia.org |
| Phosphodiesterase (PDE) | Hydrolyzes this compound to GMP, leading to CNG channel closure. jfophth.comwikipedia.org |
| Guanylate Cyclase | Synthesizes this compound from GTP, regulated by Ca2+. wikipedia.orgnih.gov |
Olfactory Signal Transduction Mechanisms
While the primary olfactory signal transduction pathway is mediated by cyclic adenosine monophosphate (cAMP), a distinct subset of olfactory sensory neurons (OSNs) utilizes a this compound-mediated signaling cascade. pnas.orgpnas.orgnih.gov These specialized neurons express a specific membrane-bound guanylyl cyclase, GC-D, and a this compound-stimulated phosphodiesterase, PDE2. pnas.orgpnas.org Evidence suggests that in these neurons, this compound acts as the principal intracellular messenger, initiating the receptor current by opening this compound-gated channels. pnas.orgnih.gov
In the canonical olfactory pathway, the binding of an odorant molecule to a G-protein coupled receptor on the cilia of an OSN activates adenylyl cyclase, leading to an increase in cAMP. In the this compound-dependent pathway, it is hypothesized that the binding of specific ligands to the extracellular domain of GC-D activates its intracellular catalytic domain, resulting in the production of this compound. pnas.org This increase in this compound then directly gates this compound-selective cyclic nucleotide-gated (CNG) channels, leading to an influx of cations and depolarization of the neuron. pnas.org
Interestingly, the components of the well-established cAMP signaling pathway, such as Gαolf, adenylyl cyclase III, and the cAMP-selective CNG channel subunits, appear to be absent in the OSNs that express GC-D and PDE2. pnas.org This indicates the existence of a separate and parallel signaling pathway for olfaction. pnas.org The specific odorants or stimuli that activate this this compound pathway are still under investigation, but it is thought to be involved in detecting specific environmental cues. nih.gov Some research also suggests that nitric oxide (NO) can stimulate soluble guanylyl cyclase (sGC) in the olfactory epithelium, leading to this compound production that may play a role in adaptation to strong or prolonged odor stimuli. wikipedia.orgnih.gov
Table 2: Comparison of cAMP and this compound Olfactory Signaling Pathways
| Feature | cAMP-Mediated Pathway | This compound-Mediated Pathway |
|---|---|---|
| Primary Second Messenger | Cyclic Adenosine Monophosphate (cAMP) | Cyclic Guanosine Monophosphate (this compound) pnas.orgnih.gov |
| Guanylyl/Adenylyl Cyclase | Adenylyl Cyclase III pnas.org | Guanylyl Cyclase-D (GC-D) pnas.orgpnas.org |
| Key Phosphodiesterase | PDE1C2, PDE4A pnas.org | PDE2 pnas.orgpnas.org |
| Ion Channel | cAMP-gated CNG channel | this compound-gated CNG channel pnas.org |
Neurogenesis and Synaptic Plasticity (e.g., Long-Term Potentiation, Long-Term Depression)
The this compound signaling pathway is a significant modulator of neurogenesis and synaptic plasticity, processes fundamental to learning and memory. wikipedia.organu.edu.au It plays distinct roles in both long-term potentiation (LTP), the strengthening of synapses, and long-term depression (LTD), the weakening of synapses. jneurosci.orgnih.gov
In the context of LTP, the nitric oxide (NO)/cGMP pathway is a key player. nih.govnih.gov Activation of postsynaptic NMDA receptors leads to an influx of calcium, which stimulates neuronal nitric oxide synthase (nNOS) to produce NO. nih.gov NO, a diffusible gas, can act as a retrograde messenger, traveling back to the presynaptic terminal to activate soluble guanylyl cyclase (sGC). nih.gov The subsequent increase in presynaptic this compound is thought to facilitate neurotransmitter release, contributing to the enhancement of synaptic transmission. nih.gov Postsynaptically, this compound, through the activation of this compound-dependent protein kinase (PKG), can influence the trafficking and insertion of AMPA receptors into the postsynaptic membrane, a critical step in the expression of LTP. nih.gov
Conversely, the this compound/PKG signaling pathway has been shown to be essential for the induction of certain forms of LTD. jneurosci.orgnih.gov In the dentate gyrus of the hippocampus, low-frequency stimulation that induces LTD is blocked by inhibitors of both sGC and PKG. jneurosci.org The elevation of intracellular this compound, for instance through the inhibition of this compound-degrading phosphodiesterases, can itself induce LTD. jneurosci.org This form of LTD requires the stimulation of metabotropic glutamate receptors. jneurosci.org
Furthermore, enhancing this compound levels has been shown to promote neurogenesis, particularly in brain regions like the hippocampus and prefrontal cortex. wikipedia.org The this compound signaling pathway can influence gene expression and neuronal function, contributing to the structural and functional plasticity of the brain. wikipedia.org
Presynaptic and Postsynaptic Modulation of Neurotransmitter Release
Cyclic GMP signaling exerts a modulatory influence on neurotransmitter release at both presynaptic and postsynaptic sites. wikipedia.org At presynaptic terminals, the NO/cGMP pathway is a well-established mechanism for modulating the efficacy of neurotransmitter release. wikipedia.orgnih.gov As mentioned in the context of LTP, NO produced postsynaptically can diffuse to the presynaptic terminal and activate sGC, leading to an increase in this compound. nih.gov This elevation in presynaptic this compound can then, through various downstream effectors, enhance the release of neurotransmitters like glutamate. nih.gov One proposed mechanism involves the activation of PKG, which can phosphorylate proteins involved in the synaptic vesicle cycle. nih.gov
Postsynaptically, this compound signaling can modulate the responsiveness of neurons to neurotransmitters. The activation of PKG by this compound can lead to the phosphorylation of various target proteins, including ion channels and receptors. nih.gov For example, PKG can phosphorylate subunits of AMPA receptors, influencing their trafficking and function, which in turn alters the synaptic response to glutamate. nih.govnih.gov This postsynaptic modulation contributes to the fine-tuning of synaptic strength and is integral to synaptic plasticity.
The interplay between presynaptic and postsynaptic this compound signaling creates a complex regulatory system that can either enhance or depress synaptic transmission depending on the specific neuronal circuit and the context of synaptic activity.
Axonal Guidance and Dendritic Morphogenesis during Neuronal Development
During the development of the nervous system, this compound signaling plays a crucial role in guiding axons to their correct targets and shaping the intricate branching patterns of dendrites. wikipedia.org One of the key examples of this compound's role in axonal guidance involves the response of developing neurons to guidance cues like Semaphorin-3A (Sema3A). wikipedia.org In pyramidal neurons of the cerebral cortex, Sema3A acts as a repellent for axons but an attractant for apical dendrites. wikipedia.org This differential response is mediated by the intracellular levels of this compound. wikipedia.org
The apical dendrites of these neurons have high levels of soluble guanylate cyclase (sGC), which, when activated, produces this compound. wikipedia.org The elevated this compound levels, through a cascade of chemical activations, mediate the attractive response of the dendrite towards Sema3A. wikipedia.org In contrast, the axon has low levels of sGC, and in the absence of a significant this compound signal, Sema3A elicits a repulsive response. wikipedia.org This elegant mechanism ensures the proper polarization and orientation of the neuron during development.
Beyond axonal guidance, this compound signaling is also implicated in dendritic morphogenesis, the process by which dendrites develop their complex branching structures. The modulation of the cytoskeleton, which is essential for the growth and branching of dendrites, can be influenced by this compound-dependent pathways. nih.gov For instance, PKG can phosphorylate proteins that regulate the activity of small GTPases like RhoA, which are critical for cytoskeletal dynamics. nih.gov
Regulation of Neuronal Excitability in Sensory Neurons (e.g., Nociceptors)
In the peripheral nervous system, this compound is involved in regulating the excitability of sensory neurons, including nociceptors, which are responsible for detecting painful stimuli. The NO/cGMP pathway can contribute to the sensitization of nociceptors, a process where these neurons become more responsive to stimuli, leading to a state of heightened pain sensitivity known as hyperalgesia. nih.govjneurosci.org
Activation of the NO/cGMP signal transduction system in the spinal dorsal horn can lead to the sensitization of certain types of spinothalamic tract neurons, which are key components of the ascending pain pathway. nih.govjneurosci.org This sensitization can manifest as an increased response to both innocuous and noxious stimuli. nih.gov The mechanisms underlying this sensitization are complex but may involve the this compound-dependent phosphorylation of ion channels and other proteins that regulate neuronal excitability. nih.gov
Interestingly, the effects of this compound on nociceptive processing can be multifaceted and depend on the specific population of neurons involved. While it can lead to sensitization in some neurons, in others, it may have an inhibitory effect. nih.gov For example, in some studies, the administration of a this compound analog decreased the responses of certain types of spinothalamic tract neurons to mechanical stimuli. nih.gov Furthermore, this compound produced by NO-sensitive guanylyl cyclase has been shown to be crucially involved in the central sensitization that underlies inflammatory and neuropathic pain. jneurosci.org Peripherally localized this compound-dependent protein kinase I (PKG-I) in nociceptors has also been identified as a critical factor for central sensitization and neuropathic pain. nih.gov
Renal System Physiology
Cyclic GMP is a key intracellular second messenger in the kidney, where it plays a vital role in regulating a variety of physiological functions, including vascular tone, glomerular filtration rate (GFR), and sodium and water excretion (natriuresis and diuresis). physiology.orgnih.gov The primary activators of the this compound pathway in the kidney are natriuretic peptides, such as atrial natriuretic peptide (ANP), B-type natriuretic peptide (BNP), and C-type natriuretic peptide (CNP). physiology.orgnih.gov
These peptides bind to and activate particulate guanylate cyclase (pGC) receptors on the surface of renal cells. nih.gov This activation leads to the conversion of GTP to this compound, thereby increasing intracellular this compound levels. nih.gov The elevated this compound then exerts its effects through several downstream effector molecules, including protein kinase G (PKG), this compound-gated ion channels, and phosphodiesterases (PDEs). nih.gov
The physiological actions of this compound in the kidney are multifaceted:
Vasodilation: this compound promotes the relaxation of smooth muscle in the renal vasculature, leading to vasodilation. wikipedia.org This contributes to an increase in renal blood flow and GFR.
Natriuresis and Diuresis: this compound signaling in the renal tubules inhibits the reabsorption of sodium, leading to increased sodium excretion in the urine (natriuresis), which is followed by water (diuresis). nih.gov
Renal Protection: The this compound pathway has been shown to have protective effects on the kidney, including anti-inflammatory, anti-fibrotic, and anti-apoptotic properties. nih.gov It can counteract the progression of chronic kidney disease (CKD) and protect against acute kidney injury. physiology.orgnih.gov
Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): this compound signaling can suppress the release of renin, a key enzyme in the RAAS, thereby helping to lower blood pressure and reduce the detrimental effects of angiotensin II on the kidney. nih.gov
The cellular concentration of this compound is tightly regulated by the balance between its synthesis by guanylate cyclases and its degradation by PDEs. physiology.org The measurement of this compound concentration in urine can serve as a biological marker for kidney function and the renal activity of natriuretic peptides. wikipedia.orgnih.gov
Table 3: Compounds Mentioned
| Compound Name |
|---|
| (+)-α-methyl-4-carboxyphenylglycine (MCPG) |
| 1H- wikipedia.orgpnas.orgnih.govoxadiazolo[4,3,-a]quinoxalin-1-one (ODQ) |
| 2-amino-3-(5-methyl-3-oxo-1,2-oxal-4-yl) propanoic acid (AMPA) |
| 8-bromo-cGMP |
| Angiotensin II |
| Anisomycin |
| Atrial natriuretic peptide (ANP) |
| B-type natriuretic peptide (BNP) |
| C-type natriuretic peptide (CNP) |
| Calcium |
| Carbon monoxide |
| Cyclic adenosine monophosphate (cAMP) |
| Cyclic guanosine monophosphate (this compound) |
| Glutamate |
| Guanosine triphosphate (GTP) |
| KT5823 |
| N-methyl-d-aspartate (NMDA) |
| Nitric oxide (NO) |
| Potassium |
| Semaphorin-3A (Sema3A) |
| Sodium |
Regulation of Glomerular Filtration and Renal Hemodynamics
Activation of both sGC by NO and pGC by natriuretic peptides, such as atrial natriuretic peptide (ANP), leads to an increase in intracellular this compound levels within the renal vasculature. nih.gov This elevation in this compound promotes vasodilation, particularly of the afferent arteriole, by relaxing the vascular smooth muscle cells. wikipedia.org The vasodilatory effect of this compound is mediated by a decrease in intracellular calcium levels and the inhibition of K+ channels. wikipedia.org
Simultaneously, this compound can induce constriction of the efferent arteriole. nih.gov The combined effect of afferent arteriole dilation and efferent arteriole constriction increases the hydrostatic pressure within the glomerular capillaries, a primary driving force for filtration. nih.govresearchgate.net This hemodynamic adjustment results in an increased GFR, facilitating the filtration of waste products from the blood. nih.gov
Furthermore, the NO/cGMP pathway counteracts the vasoconstrictive effects of agents like angiotensin II, which would otherwise reduce renal blood flow and GFR. nih.gov By opposing these constrictor influences, this compound helps maintain adequate renal perfusion and filtration even under varying physiological conditions. nih.gov Studies have shown that chronic inhibition of the NO/cGMP pathway can lead to glomerular capillary hypertension and subsequent damage. nih.gov
Key Mechanisms of this compound in Glomerular and Hemodynamic Regulation:
| Mechanism | Effector Pathway | Physiological Outcome | Reference(s) |
| Afferent Arteriole Dilation | NO-sGC-cGMP / NP-pGC-cGMP | Increased blood flow into the glomerulus | nih.govnih.gov |
| Efferent Arteriole Constriction | NP-pGC-cGMP | Increased glomerular capillary hydrostatic pressure | nih.gov |
| Vascular Smooth Muscle Relaxation | This compound-mediated decrease in intracellular Ca2+ | Vasodilation and reduced renal vascular resistance | wikipedia.org |
| Antagonism of Vasoconstrictors | NO-sGC-cGMP | Counteraction of Angiotensin II effects | nih.gov |
Modulation of Renal Tubular Ion and Water Transport
Beyond its hemodynamic effects, this compound directly influences the handling of ions and water along the nephron, contributing significantly to natriuresis (sodium excretion) and diuresis (water excretion). These tubular actions are largely independent of the changes in GFR. nih.gov
The primary targets for this compound-mediated regulation of ion transport are the proximal tubule and the inner medullary collecting duct (IMCD). nih.govproquest.com In these segments, this compound acts to inhibit sodium reabsorption. proquest.com This is achieved through several mechanisms:
Inhibition of Sodium Channels: this compound, often via its downstream effector PKG, directly inhibits the activity of amiloride-sensitive sodium channels located on the apical membrane of tubular cells. nih.govproquest.com This action reduces the entry of sodium from the tubular fluid into the cells.
Inhibition of Na+/K+-ATPase: The this compound pathway also suppresses the activity of the basolateral Na+/K+-ATPase (NKA) pump. nih.govproquest.com By inhibiting this pump, which is responsible for extruding sodium from the cell into the interstitium, this compound further decreases the driving force for sodium reabsorption. nih.gov
The regulation of water transport is closely linked to sodium transport and is also directly modulated by this compound. In the collecting duct, this compound signaling can reduce water permeability, opposing the action of vasopressin (antidiuretic hormone). nih.gov This contributes to increased water excretion. nih.gov The water channel protein aquaporin-2 (AQP2) is a key player in this process. While the precise mechanism is complex, studies have shown that nitric oxide and ANP, both of which signal through this compound, can stimulate the translocation of AQP2 to the cell membrane, a process necessary for water reabsorption. pnas.org However, other findings suggest that this compound can also reduce vasopressin-stimulated osmotic water permeability, indicating a multifaceted regulatory role that ultimately favors diuresis. nih.govproquest.com
Endogenous Antifibrotic Mechanisms in Renal Tissues
Renal fibrosis, the excessive accumulation of extracellular matrix (ECM) leading to scar tissue formation, is the common final pathway for most chronic kidney diseases (CKD). The this compound signaling pathway exerts potent endogenous antifibrotic effects, offering a protective mechanism against the progression of renal disease. nih.govnih.gov
The primary mediator of these antifibrotic actions is the this compound-dependent protein kinase I (cGK1 or PKG-I). nih.govrsc.org Activation of the this compound/cGK1 pathway counteracts renal fibrosis through two principal mechanisms:
Antagonism of the Transforming Growth Factor-β (TGF-β) Pathway: TGF-β is a master profibrotic cytokine that drives the synthesis of ECM proteins. nih.gov The canonical TGF-β pathway involves the phosphorylation of Smad proteins (Smad2 and Smad3), which then form a complex with Smad4 and translocate to the nucleus to activate the transcription of fibrotic genes. nih.govnih.gov The this compound/cGK1 pathway interferes with this process. cGK1α can phosphorylate Smad3 at a different site than the TGF-β receptor, which inhibits the nuclear translocation of the Smad complex. nih.gov This effectively blocks the downstream signaling cascade of TGF-β, reducing collagen and fibronectin production. nih.govpnas.org
Inhibition of the RhoA/ROCK Pathway: The Ras homolog gene family member A (RhoA) and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK), constitute another significant pro-fibrotic signaling pathway. nih.gov The this compound/cGK1 pathway antagonizes RhoA/ROCK signaling, further contributing to its antifibrotic effects. nih.gov
Experimental studies have demonstrated that stimulating this compound production, either with natriuretic peptides, NO donors, sGC stimulators (like BAY 41-8543), or by preventing its degradation with phosphodiesterase 5 (PDE5) inhibitors, can ameliorate renal fibrosis in models of kidney disease. nih.govpnas.org These findings underscore the therapeutic potential of targeting the this compound pathway to combat CKD. nih.govnih.gov
Key Antifibrotic Actions of this compound Signaling:
| Target Pathway | This compound-Mediated Action | Outcome | Reference(s) |
| TGF-β/Smad Signaling | cGK1α-mediated phosphorylation of Smad3, inhibiting its nuclear translocation. | Decreased transcription of pro-fibrotic genes (e.g., collagen, fibronectin). | nih.govpnas.org |
| RhoA/ROCK Signaling | Antagonism of RhoA activation. | Inhibition of fibroblast activation and ECM production. | nih.gov |
| Extracellular Matrix Turnover | Modulation of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs). | Reduced net deposition of ECM. | pnas.org |
Immune System Modulation
Cyclic GMP is an important signaling molecule that modulates both innate and adaptive immune responses. Its role is often context-dependent, sometimes acting as an anti-inflammatory agent and at other times participating in the activation of immune pathways. The NO/sGC/cGMP axis is a central component of this immunomodulatory function.
Regulation of Inflammatory Responses and Cytokine Release
The this compound pathway generally functions to downregulate inflammatory responses, particularly in the context of an existing inflammatory stimulus. nih.gov In various immune cells, including monocytes and macrophages, elevation of intracellular this compound levels has been shown to suppress the production of key pro-inflammatory cytokines. pnas.org
Research has demonstrated that increasing this compound, either through the use of NO donors (which activate sGC) or membrane-permeable this compound analogs, can significantly reduce the lipopolysaccharide (LPS)-induced release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov Conversely, inhibiting sGC activity, thereby lowering this compound levels, can exacerbate the release of these cytokines. nih.govpnas.org This suggests that the endogenous NO/cGMP pathway serves as a negative feedback loop to control the intensity of inflammatory reactions.
The mechanism of this suppression often involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammatory gene expression. nih.gov Interleukin-1 receptor-associated kinase-3 (IRAK3), a negative regulator of Toll-like receptor signaling, has also been implicated as a critical component in the this compound-mediated suppression of cytokine production. nih.govpnas.org
While the predominant effect in stimulated conditions is anti-inflammatory, some studies suggest that in unstimulated immune cells, activators of the this compound pathway may enhance the expression of certain inflammatory mediators. nih.gov This highlights the nuanced role of this compound in orchestrating immune responses, tailoring its effect to the specific cellular and environmental context.
Roles in Innate and Adaptive Immune System Function
Cyclic GMP plays distinct and complex roles in the two arms of the immune system.
Innate Immunity: The this compound pathway is an evolutionarily conserved modulator of innate immunity. nih.gov One of its key functions is the modulation of the NF-κB pathway, which is central to the innate immune response against pathogens. nih.govnih.gov Studies in Drosophila have identified a receptor-type guanylate cyclase that produces this compound to modulate NF-κB signaling in parallel with the classic Toll receptor pathway, a mechanism shown to be crucial for survival against bacterial infections. nih.gov
In mammalian innate immune cells like macrophages, this compound signaling can exert protective effects. For instance, low, non-toxic concentrations of NO, acting through this compound, can protect macrophages from apoptosis induced by higher, cytotoxic levels of NO or related species like peroxynitrite. nih.gov This suggests a self-regulatory mechanism that allows macrophages to withstand the harsh oxidative environment they create to kill pathogens. nih.gov
A related cyclic dinucleotide, cyclic GMP-AMP (cGAMP), is a central player in the innate immune response to cytosolic DNA. Synthesized by the enzyme cGAMP synthase (cGAS) upon DNA detection, cGAMP acts as a second messenger that binds to and activates the STING (stimulator of interferon genes) protein, leading to the production of type I interferons and other inflammatory cytokines to mount an antiviral response. pnas.orgrsc.org
Adaptive Immunity: The role of this compound in the adaptive immune system, particularly in lymphocyte function, is more ambiguous. Several studies indicate that the NO/cGMP signaling pathway acts as a negative regulator of T cell activation and proliferation. nih.gov Activation of this compound-dependent protein kinase Iβ (cGK Iβ), which is expressed in human T lymphocytes, has been shown to inhibit the release of interleukin-2 (IL-2), a critical cytokine for T cell proliferation. nih.gov This suggests that this compound can serve to dampen T cell-mediated immune responses, potentially preventing excessive inflammation or autoimmunity. nih.gov
However, the role of this compound as a primary "second messenger" for initiating lymphocyte proliferation has been questioned. Early studies suggested that this compound could be a mitogenic signal, but later research indicated that analogs like 8-bromoguanosine, rather than this compound itself, were potent lymphocyte activators and that their effects did not correlate with increases in intracellular this compound levels. pnas.org Therefore, while this compound signaling pathways can clearly modulate the function of activated T cells, their role in initiating the adaptive immune response remains a subject of investigation.
Anti-tumor Immune Surveillance and Response
The this compound signaling pathway is increasingly recognized for its role in modulating the immune system's ability to recognize and eliminate cancer cells. A key mechanism involves the cGAS-STING pathway, which is critical for initiating anti-tumor immunity.
When cancer cells undergo stress or die, they can release DNA into the cytoplasm of host immune cells, particularly dendritic cells (DCs), which are potent antigen-presenting cells. This cytosolic DNA is detected by cGAS, which then synthesizes cGAMP. pnas.org As described previously, cGAMP activates STING, triggering a signaling cascade that results in the production of type I interferons (IFN-α and IFN-β). pnas.org
Type I interferons are crucial for orchestrating an effective anti-tumor immune response. They act on various immune cells to:
Enhance Dendritic Cell Function: Type I IFNs promote the maturation and antigen-presenting capacity of DCs.
Promote T Cell Priming: They facilitate the cross-priming of cytotoxic T lymphocytes (CTLs), the primary effector cells that kill cancer cells.
Increase Tumor Cell Recognition: They can upregulate the expression of MHC class I molecules on tumor cells, making them more visible to CTLs.
Therefore, the cGAS-cGAMP-STING pathway serves as an essential link between the detection of tumor-derived material and the activation of a robust, T-cell-mediated anti-tumor response. The efficacy of certain cancer therapies, including radiation and some chemotherapies, is partly dependent on their ability to induce the release of tumor DNA and thereby activate this innate immune sensing pathway.
Furthermore, by modulating the inflammatory tumor microenvironment and influencing the function of T cells and macrophages, the NO/sGC/cGMP pathway can also impact anti-tumor immunity, although its effects can be complex and context-dependent.
Cellular Homeostasis: Proliferation, Differentiation, and Apoptosis
Cyclic guanosine monophosphate (this compound) is a critical second messenger that plays a multifaceted role in maintaining cellular homeostasis. Its signaling pathways are intricately involved in the regulation of cell growth, differentiation, and programmed cell death (apoptosis). The cellular response to this compound is highly context-dependent, varying with cell type and physiological conditions.
General Mechanisms of Cell Growth Control
The influence of this compound on cell proliferation and differentiation is complex, with studies revealing both stimulatory and inhibitory effects. This dual role underscores the intricacy of this compound signaling in determining cell fate. The nitric oxide (NO)-cGMP pathway is a key regulator of cell growth, survival, proliferation, and differentiation. nih.goviu.edu
The effects of this compound are primarily mediated through three main classes of effector proteins: this compound-dependent protein kinases (PKGs), this compound-regulated phosphodiesterases (PDEs), and cyclic nucleotide-gated (CNG) ion channels. nih.govbioone.org Activation of PKG by this compound initiates a phosphorylation cascade that alters the function of numerous target proteins, thereby influencing cellular processes such as gene expression, which is a key determinant of cell proliferation and differentiation. nih.govnih.gov
In vascular smooth muscle cells (VSMCs), the role of the this compound-cGKI (PKG type I) pathway on cell growth is particularly nuanced. It has been observed to stimulate the growth of primary VSMCs while inhibiting the proliferation of subcultured cells. nih.gov In human SMCs, this compound has been shown to delay the G1/S transition of the cell cycle by suppressing the expression of cyclin D1 and the activation of cyclin-dependent kinase 4 (cdk4). nih.gov This contrasts with the action of cyclic adenosine monophosphate (cAMP), which can induce a complete arrest in the G1 phase. nih.gov
The interplay between this compound and cAMP signaling is a recurring theme in the regulation of cell growth. This compound can influence cAMP levels through the regulation of this compound-regulated PDEs, which can hydrolyze both cyclic nucleotides. bioone.org This crosstalk allows for fine-tuning of the cellular response to proliferative signals.
Furthermore, transient increases in intracellular this compound concentration have been correlated with the G1 phase of the cell cycle in mouse fibroblasts, suggesting a role for this compound in signaling the transition of cells from a quiescent (G0) or G1 phase into the proliferative cycle. nih.gov
| Cell Type | Effect of Elevated this compound | Key Mediators | Research Finding |
| Vascular Smooth Muscle Cells (Primary) | Stimulates growth | This compound-cGKI pathway | Increased cell adhesion and slight decrease in apoptosis contribute to cell number increase. nih.govnih.gov |
| Vascular Smooth Muscle Cells (Subcultured) | Inhibits growth | This compound-cGKI pathway | Delays G1/S transition by suppressing cyclin D1 and cdk4 activation. nih.govnih.gov |
| Mouse Fibroblasts | Promotes entry into cell cycle | Intracellular this compound increase | A transient increase in this compound is observed as cells move from G0 or G1 phase. nih.gov |
| Various Human Cancer Cell Lines | Growth inhibition and apoptosis | NO-sGC-cGMP pathway | Mediated by both this compound-dependent and independent mechanisms, including inhibition of ERK1/2 phosphorylation. houstonmethodist.org |
Induction of Apoptosis in Various Cell Types
Apoptosis, or programmed cell death, is a crucial process for tissue development and homeostasis. The this compound signaling pathway has been shown to have a dichotomous role in the regulation of apoptosis, capable of exerting both pro-apoptotic and anti-apoptotic effects depending on the cellular context and the specific signaling components involved. wikipedia.org
In several types of cancer cells, elevation of this compound levels and activation of PKG can promote apoptosis. nih.gov For instance, activation of PKG has been utilized to induce apoptosis in colon cancer and human breast cancer cells and is associated with pro-apoptotic effects in ovarian cancer. mdpi.com The mechanism in colon cancer cells can involve the activation of the c-Jun NH2-terminal kinase 1 (JNK1) pathway. nih.gov The pro-apoptotic potential of this compound has led to the exploration of inhibitors of this compound-hydrolyzing PDEs as a therapeutic strategy for certain cancers. nih.gov
Conversely, in other cell types, the NO-cGMP pathway can be protective against apoptosis. In motor neurons deprived of trophic factors, this compound analogs have been shown to prevent the expression of neuronal nitric oxide synthase and subsequent apoptosis. researchgate.net Similarly, NO can inhibit platelet apoptosis through both this compound-dependent and this compound-independent mechanisms. nih.gov The this compound-dependent pathway in platelets has been linked to the inhibition of phosphatidylserine surface exposure, a marker of apoptosis. nih.gov
The pro- and anti-apoptotic actions of this compound are often mediated by PKG, which can phosphorylate various substrates involved in the control of apoptosis. researchgate.net For example, PKG can phosphorylate the pro-apoptotic protein Bad at Ser-155, which blocks its ability to bind to and inhibit the anti-apoptotic protein Bcl-xL, thereby promoting cell survival. nih.gov
| Cell Type | Effect of this compound Signaling on Apoptosis | Key Mechanisms and Findings |
| Colon Cancer Cells | Pro-apoptotic | Activation of PKG leads to the activation of the JNK1 pathway. nih.gov |
| Human Breast and Ovarian Cancer Cells | Pro-apoptotic | PKG activation is linked to the induction of apoptosis. mdpi.com |
| Motor Neurons | Anti-apoptotic | This compound analogs prevent nNOS expression and apoptosis following trophic factor deprivation. researchgate.net |
| Platelets | Anti-apoptotic | NO inhibits phosphatidylserine exposure via a this compound-dependent pathway. nih.gov |
| Human Erythroleukemia (HEL) Cells | Pro-apoptotic | A membrane-permeable cCMP analog induces apoptosis by altering the mitochondrial membrane potential. nih.gov |
Regulation of Cell Migration and Adhesion
Cell migration and adhesion are fundamental processes in development, immune response, and wound healing, as well as in pathological conditions such as cancer metastasis. The this compound signaling pathway plays a significant role in modulating these processes, primarily through the action of PKG.
In vascular smooth muscle cells, the this compound/cGKI pathway has been shown to have a pro-adhesive function in primary cells. nih.gov This effect is mediated, at least in part, by the inhibition of the RhoA/Rho kinase pathway, which leads to increased exposure of β1 and β3 integrins on the cell surface, thereby enhancing cell adhesion. nih.govmdpi.com However, in other contexts, such as in hypoxic conditions, downregulation of PKG in pulmonary vascular smooth muscle cells is associated with increased cell adhesion and migration. nih.gov This suggests that the effect of this compound on cell adhesion and migration is highly dependent on the cellular environment and phenotype.
The regulation of cell migration by the NO/cGMP pathway can also be complex, with evidence for both positive and negative effects. nih.gov In dendritic cells, the activation of the this compound/PKG pathway by NO can positively regulate migration, potentially by inducing the expression of chemokine receptors. However, high levels of PKG activity can inhibit migration. nih.gov This inhibitory effect may be related to the PKG-dependent phosphorylation of vasodilator-stimulated phosphoprotein (VASP), which can disrupt focal adhesions. nih.gov
Integrins, which are key cell adhesion proteins, can be regulated by inside-out signaling, and the NO/cGMP pathway has been shown to actively down-regulate α4β1-integrin affinity, providing a mechanism for inducing cell de-adhesion. researchgate.net
| Cell Type | Effect of this compound Signaling | Key Mechanisms and Findings |
| Primary Vascular Smooth Muscle Cells | Increased adhesion | cGKI inhibits the RhoA/Rho kinase pathway, leading to increased surface expression of β1 and β3 integrins. nih.govmdpi.com |
| Pulmonary Vascular Smooth Muscle Cells (Hypoxia) | Increased adhesion and migration | Hypoxia downregulates PKG, which mimics the effects of PKG inhibition. nih.gov |
| Dendritic Cells | Modulates migration | Low levels of this compound/PKG activation can promote migration, while high levels can be inhibitory, possibly through VASP phosphorylation. nih.gov |
| Leukocytes | Induces de-adhesion | The NO/cGMP pathway down-regulates α4β1-integrin affinity. researchgate.net |
Reproductive System Physiology
Cyclic GMP signaling is a pivotal regulator of various physiological processes within the male and female reproductive systems. It plays a crucial role in sperm function and is essential for the intricate timing of oocyte maturation.
Regulation of Spermatozoa Motility and Chemotaxis
The motility and chemotaxis of spermatozoa are critical for successful fertilization. This compound is a key second messenger in the signaling pathways that govern these functions. In the sperm of many species, chemoattractants released from the egg trigger a rapid and transient increase in intracellular this compound. nih.gov
This elevation in this compound is typically initiated by the binding of a chemoattractant to a receptor guanylyl cyclase on the sperm flagellum, leading to the synthesis of this compound from guanosine triphosphate (GTP). oup.com The subsequent increase in this compound concentration can directly modulate the activity of ion channels in the sperm flagellum. For instance, in sea urchin sperm, this compound opens a this compound-modulated potassium channel, causing hyperpolarization of the sperm membrane. nih.gov This change in membrane potential triggers oscillations in intracellular calcium (Ca2+), which in turn modulate the flagellar waveform, leading to changes in swimming behavior and chemotactic guidance towards the egg. nih.govnih.gov
In human sperm, while cAMP signaling is predominant, this compound also plays a role in modulating sperm function. nih.gov Nitric oxide can stimulate human sperm motility via the activation of soluble guanylyl cyclase (sGC), the subsequent synthesis of this compound, and the activation of PKG. bioscientifica.com At high concentrations, this compound can enhance sperm protein tyrosine phosphorylation, a key event in sperm capacitation. nih.govoup.com
The levels of this compound in sperm are tightly controlled by the balance between its synthesis by guanylyl cyclases and its degradation by this compound-specific phosphodiesterases (PDEs). nih.gov Inhibition of these PDEs can lead to an increase in this compound levels and stimulation of sperm motility. nih.gov
| Species | Role of this compound | Signaling Pathway |
| Sea Urchin | Regulates motility and chemotaxis | Chemoattractant -> Receptor Guanylyl Cyclase -> Increased this compound -> K+ channel activation -> Membrane hyperpolarization -> Ca2+ oscillations -> Altered flagellar beating. nih.govoup.com |
| Human | Stimulates motility and protein phosphorylation | NO -> Soluble Guanylyl Cyclase -> Increased this compound -> PKG activation -> Increased motility. This compound also enhances tyrosine phosphorylation. nih.govbioscientifica.com |
Role in Oocyte Meiotic Maturation
In mammalian oocytes, meiosis is initiated during fetal development but is then arrested at the germinal vesicle (GV) stage of prophase I. This meiotic arrest is maintained until the preovulatory surge of luteinizing hormone (LH) triggers the resumption of meiosis. pnas.org Cyclic GMP, in close concert with cAMP, is a key molecule in maintaining this meiotic arrest. bioscientifica.comnih.gov
Within the ovarian follicle, this compound is produced by granulosa cells and diffuses into the oocyte through gap junctions. jrhm.orgoup.com Inside the oocyte, this compound acts as a potent inhibitor of phosphodiesterase 3A (PDE3A), the primary enzyme responsible for cAMP hydrolysis in the oocyte. pnas.orgnih.gov By inhibiting PDE3A, this compound maintains high levels of intra-oocyte cAMP. oup.com These elevated cAMP levels, through the activation of protein kinase A (PKA), are responsible for holding the oocyte in meiotic arrest. jrhm.org
The LH surge initiates a cascade of events that leads to a decrease in follicular this compound levels. nih.govoup.com LH binds to its receptors on the mural granulosa cells, leading to the inactivation of the natriuretic peptide receptor 2 (NPR2), a guanylyl cyclase, and a reduction in this compound production. pnas.orgbioscientifica.com This decrease in this compound in the granulosa cells creates a concentration gradient, causing this compound to diffuse out of the oocyte. pnas.org The subsequent drop in intra-oocyte this compound relieves the inhibition of PDE3A, leading to a rapid hydrolysis of cAMP. pnas.org The resulting decrease in cAMP levels allows for the activation of maturation-promoting factor (MPF), which triggers the resumption of meiosis. jrhm.org
| Molecule | Role in Oocyte Meiotic Maturation | Mechanism of Action |
| Cyclic GMP (this compound) | Maintains meiotic arrest | Diffuses from granulosa cells into the oocyte and inhibits PDE3A, keeping cAMP levels high. pnas.orgnih.gov |
| Cyclic AMP (cAMP) | Directly maintains meiotic arrest | High levels, maintained by this compound-mediated inhibition of PDE3A, activate PKA to inhibit meiotic resumption. jrhm.orgoup.com |
| Luteinizing Hormone (LH) | Triggers meiotic resumption | Causes a decrease in follicular this compound, leading to a drop in oocyte this compound and subsequent cAMP hydrolysis. nih.govoup.com |
| Phosphodiesterase 3A (PDE3A) | Hydrolyzes cAMP | Its activity is inhibited by this compound. Relief of this inhibition leads to meiotic resumption. pnas.orgnih.gov |
| Natriuretic Peptide Receptor 2 (NPR2) | Produces this compound in granulosa cells | Its inactivation by the LH surge is a key step in reducing follicular this compound levels. pnas.orgbioscientifica.com |
Pathophysiological Roles and Clinical Implications of Cyclic Guanosine Monophosphate Dysregulation
Cardiovascular Pathologies
Dysfunctional cGMP signaling is a key contributor to the development and progression of several cardiovascular diseases. The nitric oxide (NO)-soluble guanylyl cyclase (sGC)-cGMP pathway is fundamental in regulating vascular tone, myocardial function, and cardiac remodeling. mdpi.comfrontiersin.org Imbalances in this pathway can lead to significant cardiovascular events. wikipedia.org
Impaired this compound-protein kinase G (PKG) signaling is a recognized factor in both heart failure with reduced ejection fraction (HFrEF) and heart failure with preserved ejection fraction (HFpEF). frontiersin.orgresearchgate.net In patients with chronic heart failure, endothelial dysfunction brought on by oxidative stress and inflammation leads to diminished nitric oxide (NO) production and consequently, defective soluble guanylyl cyclase (sGC) activity. mdpi.com This reduction in this compound levels contributes to a negative feedback loop that exacerbates myocardial and vascular dysfunction, worsening the progression of heart failure. mdpi.com
In HFrEF, excessive cyclic adenosine (B11128) monophosphate (cAMP) stimulation has detrimental effects, which are normally counteracted by this compound signaling. mdpi.com Therefore, a deficit in this compound can accelerate the progression of heart failure by promoting myocardial fibrosis, vasoconstriction, and inflammation. wikipedia.org For HFpEF, studies on myocardial tissue have revealed reduced this compound concentrations compared to non-failing heart tissue. nih.gov This decrease in myocardial this compound is linked to reduced activity of the this compound-dependent protein kinase (PKG) and correlates with increased passive stiffness of cardiac myocytes. nih.gov A proposed model suggests that diminished NO-induced this compound generation is a driving factor in the pathogenesis of HFpEF. nih.gov
The NO-sGC-cGMP signaling pathway is central to the pathophysiology of pulmonary arterial hypertension (PAH). nih.goversnet.org In a healthy pulmonary vasculature, NO produced by endothelial cells diffuses into pulmonary vascular smooth muscle cells, where it activates sGC to produce this compound. nih.gov The subsequent activation of PKG leads to vasodilation. nih.gov NO also has antiproliferative effects on these smooth muscle cells. nih.gov
In PAH, there is a decreased bioavailability of NO, leading to vasoconstriction, increased smooth muscle cell proliferation, inflammation, and thrombosis. nih.gov This dysregulation can stem from impaired NO production due to endothelial dysfunction or from oxidative stress that renders sGC unresponsive to NO. ersnet.org The resulting reduction in this compound signaling contributes significantly to the increased pulmonary vascular resistance and pressure that characterize PAH. ersnet.orgyoutube.com Consequently, targeting the this compound pathway by stimulating sGC or inhibiting the phosphodiesterases (PDEs) that degrade this compound has become a key therapeutic strategy for PAH. nih.goversnet.org
The this compound-PKG signaling pathway plays a crucial role in protecting the heart from maladaptive cardiac hypertrophy and the damage associated with ischemia-reperfusion injury. PKG activation has been shown to have inhibitory effects on myocardial hypertrophy. mdpi.com A decrease in PKG activity, often resulting from impaired this compound signaling, is associated with the development and worsening of heart failure, which is frequently preceded by cardiac hypertrophy. mdpi.com
In the context of myocardial ischemia-reperfusion injury, an increase in myocardial this compound content is considered an endogenous cardioprotective response. nih.gov This elevation in this compound is further augmented by ischemic preconditioning and postconditioning. nih.gov The protective effects of this compound are mediated through PKG, which favorably modulates several mechanisms involved in reperfusion injury, including altered calcium handling, mitochondrial dysfunction, and cardiomyocyte death. nih.gov However, this compound synthesis can be impaired in reperfused cardiomyocytes and endothelial cells, limiting this natural protective mechanism. nih.gov
Alterations in NO/cGMP signaling are closely associated with the progression of atherosclerosis. nih.govresearchgate.net In the early stages of the disease, reactive oxygen species produced by inflammatory cells can scavenge vasoprotective NO. nih.govresearchgate.net As atherosclerosis advances to later stages, there is a significant reduction in both the subunits and the specific activity of the NO receptor, soluble guanylyl cyclase (sGC), in the aorta. nih.gov This leads to an attenuated response to NO, contributing to endothelial dysfunction and the hypercontractility of smooth muscle cells seen in atherosclerotic vessels. nih.gov The diminished this compound signaling in the neointima is believed to be directly connected to neointimal proliferation and vascular dysfunction, key processes in the progression of atherosclerotic plaques. nih.gov While a deficit in this compound is linked to adverse cardiovascular outcomes, some studies have found that elevated plasma this compound levels, primarily regulated by natriuretic peptides, correlate with a higher risk of atherosclerotic cardiovascular disease. wikipedia.orgnih.gov
Doxorubicin, a potent anticancer agent, is known for its significant cardiotoxicity, which is linked to increased oxidative stress, mitochondrial iron overload, and apoptosis. nih.govresearchgate.net The NO-sGC-cGMP signaling pathway, which is often attenuated in various cardiovascular diseases, plays a complex role in this context. nih.govresearchgate.net Activation of sGC-cGMP signaling is necessary for myocardial cell survival during heart failure. nih.govresearchgate.net Doxorubicin-induced cardiotoxicity is characterized by mitochondrial dysfunction, and strategies that protect mitochondria are being explored for cardioprotection. mdpi.com The cardiotoxic effects of doxorubicin involve the generation of reactive oxygen species and the induction of ferroptosis, a form of iron-dependent cell death. frontiersin.org Furthermore, doxorubicin stimulates matrix metalloproteinase-2 (MMP-2) in cardiomyocytes, leading to the breakdown of sarcomeric proteins and remodeling of the extracellular matrix. escardio.org The interplay between this compound regulation and doxorubicin-mediated cardiotoxicity is an area of ongoing research to improve therapeutic outcomes. nih.gov
Neurological and Psychiatric Disorders
Dysfunction in this compound signaling has been implicated in the pathophysiology of various neurological and psychiatric disorders. In the central nervous system, the NO/cGMP pathway is crucial for processes such as long-term potentiation, a cellular mechanism underlying learning and memory. nih.gov Impaired this compound signaling has been associated with cognitive disorders like Alzheimer's disease, where depressed this compound levels have been observed in the cerebrospinal fluid. nih.gov This suggests that targeting the NO/cGMP/CREB (cAMP response element-binding protein) pathway could be a viable strategy for synaptic repair and neurogenesis in neurodegenerative conditions. nih.gov
The this compound signaling pathway also plays a role in regulating neuroplasticity, which is believed to be disrupted in major depressive disorder (MDD). nih.gov While the cyclic adenosine monophosphate (cAMP) pathway has received more attention in the context of MDD, a growing body of evidence suggests that the this compound cascade also warrants further investigation for its involvement in the disorder and the action of antidepressants. nih.gov Furthermore, pathological changes to the NO nitrergic co-transmission system have been correlated with a range of psychiatric conditions, including anxiety disorders, depression, and bipolar disorder. frontiersin.org
| Disorder Category | Specific Disorder | Key this compound-Related Pathophysiological Findings |
| Cardiovascular | Heart Failure (HFrEF & HFpEF) | Reduced myocardial this compound levels, impaired PKG activity, increased myocyte stiffness. mdpi.comfrontiersin.orgnih.gov |
| Cardiovascular | Pulmonary Arterial Hypertension | Decreased bioavailability of NO, reduced sGC activity, leading to vasoconstriction and proliferation. nih.goversnet.orgnih.gov |
| Cardiovascular | Cardiac Hypertrophy | Decreased PKG activity associated with development of hypertrophy. mdpi.com |
| Cardiovascular | Myocardial Ischemia-Reperfusion Injury | Impaired this compound synthesis during reperfusion, limiting endogenous cardioprotective effects. nih.govnih.gov |
| Cardiovascular | Atherosclerosis | Reduced sGC activity, attenuated response to NO, promoting neointimal proliferation. nih.govresearchgate.net |
| Cardiovascular | Doxorubicin-Induced Cardiotoxicity | Complex interplay, with this compound signaling being crucial for myocyte survival. nih.govresearchgate.net |
| Neurological | Alzheimer's Disease | Depressed this compound levels in cerebrospinal fluid, impaired synaptic plasticity. nih.gov |
| Psychiatric | Major Depressive Disorder | Potential disruption in this compound-mediated neuroplasticity. nih.gov |
| Psychiatric | Anxiety & Bipolar Disorders | Correlation with pathological changes in the NO nitrergic co-transmission system. frontiersin.org |
Pathophysiology of Major Depressive Disorder
The pathophysiology of major depressive disorder (MDD) is complex, with deficits in neuroplasticity hypothesized to be a key underlying factor. anu.edu.aunih.govnih.gov The this compound signaling pathway is integral to regulating neuroplasticity, making it a significant area of investigation in MDD research. wikipedia.org Within the brain, this compound functions as a second messenger, amplifying signals from neurotransmitters, which in turn influences gene expression and neuronal function. anu.edu.aunih.govwikipedia.org
The intracellular levels of this compound are tightly controlled by the balance between its synthesis by guanylate cyclases and its degradation by phosphodiesterase (PDE) enzymes. anu.edu.auwikipedia.org Evidence suggests that enhancing this compound levels, either by stimulating guanylate cyclase or by inhibiting PDEs, can promote neurogenesis and synaptic plasticity. wikipedia.org These effects are particularly noted in brain regions heavily implicated in MDD, such as the hippocampus and prefrontal cortex. wikipedia.org Preclinical studies have shown that chronic treatment with antidepressants can lead to an elevation of this compound levels in these specific brain areas. wikipedia.org Furthermore, genetic research has identified certain polymorphisms in PDE genes that are associated with susceptibility to MDD and the response to treatment. wikipedia.org
The nitric oxide (NO)/cGMP pathway is also involved. Activation of glutamate receptors leads to an increase in intracellular calcium at the postsynaptic neuron, stimulating NO synthesis. NO can then stimulate the NO/cGMP pathway, enhancing synaptic transmission and inducing the synthesis of synaptic proteins, which may facilitate neurogenesis through the activation of various downstream targets. nih.gov The investigation of the this compound signaling cascade is considered a promising avenue for understanding MDD and the mechanisms of antidepressant action. anu.edu.aunih.govnih.gov
| Component of this compound Pathway | Role in MDD Pathophysiology | Therapeutic Implication |
|---|---|---|
| Guanylate Cyclase | Synthesizes this compound; its activity influences neuroplasticity. wikipedia.org | Stimulation could enhance this compound levels, promoting neurogenesis. wikipedia.org |
| Phosphodiesterases (PDEs) | Degrade this compound; specific gene polymorphisms are linked to MDD susceptibility. anu.edu.auwikipedia.org | Inhibition of PDEs can increase this compound levels, mimicking antidepressant effects. wikipedia.org |
| Nitric Oxide (NO) | Stimulates this compound production following glutamate receptor activation. nih.gov | Modulating the NO/cGMP pathway could influence synaptic plasticity. nih.gov |
Stroke and Neurodegenerative Processes (e.g., Alzheimer's, Parkinson's)
Dysregulation of this compound signaling is implicated in the pathophysiology of stroke and several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. pressbooks.pub
In the context of stroke , the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cGMP pathway is considered protective. It promotes vasodilation, which can improve blood flow, and may reduce neuronal injury. pressbooks.pub However, an overproduction of NO can lead to excitotoxicity, highlighting the importance of balanced this compound signaling. pressbooks.pub
For Alzheimer's disease (AD) , multiple lines of evidence point to significant alterations in the this compound system. nih.gov The NO/cGMP/PKG pathway is thought to be downregulated, which may play a key role in the synaptotoxic effects of amyloid-β and tau proteins that lead to memory impairment. nih.gov In patients with AD, low levels of this compound in the cerebrospinal fluid have been found to correlate with the severity of memory impairment. nih.gov Recent research has also explored the relationship between this compound and tau phosphorylation, a hallmark of AD. arborassays.com It has been demonstrated that protein kinase G (PKG), which is activated by this compound, can phosphorylate the tau protein at specific sites that may reduce its pathological aggregation. arborassays.com This suggests that enhancing this compound levels could be a potential therapeutic strategy to mitigate tau pathology. arborassays.com
In Parkinson's disease (PD) , the NO/cGMP pathway is important for the function of the basal ganglia. pressbooks.pub Soluble guanylate cyclase (sGC), a key enzyme in the this compound pathway, is considered a potential target for PD treatment. nih.gov Neurotoxins known to induce Parkinson's-like symptoms, such as MPTP and 6-OHDA, have been reported to increase the activity of sGC and raise this compound levels in the brain, which may lead to increased glutamate activity and subsequent apoptosis of striatal neurons. nih.gov Studies on cerebrospinal fluid (CSF) in PD patients have shown that while this compound levels are not directly correlated with the disease itself, they are significantly higher in patients treated with levodopa. nih.gov Recent findings also suggest a protective role for the receptor guanylyl cyclase C (GUCY2C); its activation leads to the production of this compound, which has been shown to protect dopamine neurons from oxidative stress and mitochondrial dysfunction in preclinical models. parkinson.org
Cognitive Impairment and Schizophrenia-Related Dysfunctions
The this compound signaling pathway plays a crucial role in synaptic plasticity, particularly in the process of long-term potentiation (LTP), which is a cellular basis for learning and memory. mdpi.comsemanticscholar.org Consequently, alterations in this pathway are implicated in cognitive impairment. The NO/cGMP signaling pathway is known to be a key player in the processes that underlie learning and memory. fao.org
In schizophrenia , a severe psychotic disorder, evidence suggests that modulation of this compound could be a promising therapeutic target. nih.gov Studies have found that schizophrenic patients have significantly lower levels of this compound in their cerebrospinal fluid (CSF) compared to healthy controls. nih.govcambridge.org This finding has led to the hypothesis of a cholinergic-dopaminergic imbalance in schizophrenia. nih.govcambridge.org The synthesis of this compound is regulated by the N-methyl-D-aspartate receptor (NMDAR) and nitric oxide (NO), which in turn regulate guanylyl cyclase. Its degradation is controlled by phosphodiesterases (PDEs). nih.gov Therefore, agents that modulate this compound activity, such as NMDAR enhancers, NO modulators, and PDE inhibitors, are being evaluated for their potential to improve the negative, cognitive, and positive symptoms of schizophrenia. nih.gov
Chronic Pain States (e.g., Hyperalgesia, Allodynia)
The nitric oxide (NO)/cGMP signaling pathway is a significant mediator in the transmission and processing of pain signals, particularly in the context of chronic pain. iasp-pain.org This pathway is involved in the development of spinal hyperalgesia (an increased response to a painful stimulus) and allodynia (pain due to a stimulus that does not normally provoke pain). nih.gov
In the spinal cord, noxious stimulation activates the NO/guanylate cyclase system, leading to the generation of this compound. This increase in this compound then activates this compound-dependent protein kinase (PKG), which plays a crucial role in the central mechanisms of inflammatory hyperalgesia. nih.gov The activation of the this compound/PKG signaling pathway contributes to the hyperexcitability of neurons in the dorsal root ganglion (DRG), which is a key factor in the development and maintenance of chronic pain. Inhibiting the this compound/PKG pathway has been shown to produce significant antinociceptive effects in animal models of inflammatory pain. nih.gov For instance, intrathecal administration of a PKG inhibitor can alleviate thermal hyperalgesia and mechanical allodynia. The pathway appears to exert dual effects, having both algesic and analgesic roles depending on the context, making it a complex but promising target for chronic pain therapy. iasp-pain.org
| Condition | Role of this compound Dysregulation | Key this compound Pathway Components Involved |
|---|---|---|
| Stroke | Protective role through vasodilation and reduced neuronal injury. pressbooks.pub | Nitric Oxide (NO), Soluble Guanylate Cyclase (sGC). pressbooks.pub |
| Alzheimer's Disease | Low CSF this compound correlates with memory impairment; involved in tau phosphorylation. nih.govarborassays.com | Protein Kinase G (PKG). arborassays.com |
| Parkinson's Disease | Involved in basal ganglia function; altered by neurotoxins and levodopa therapy. pressbooks.pubnih.govnih.gov | Soluble Guanylate Cyclase (sGC), Guanylyl Cyclase C (GUCY2C). nih.govparkinson.org |
| Schizophrenia | Lower CSF this compound levels observed in patients. nih.govcambridge.org | NMDAR, NO, Guanylyl Cyclase, Phosphodiesterases (PDEs). nih.gov |
| Chronic Pain | Mediates spinal hyperalgesia and allodynia by increasing neuronal hyperexcitability. nih.gov | Nitric Oxide (NO), Protein Kinase G (PKG). nih.gov |
Renal Pathologies
The this compound signaling pathway is integral to renal physiology and has been implicated in the pathophysiology of various kidney diseases. Its modulation presents a therapeutic target for mitigating the progression of renal pathologies.
Chronic Kidney Disease Progression and Renal Fibrosis
Kidney fibrosis is a common final pathway in the progression of chronic kidney disease (CKD). physiology.orgmdpi.com The this compound signaling pathway has demonstrated significant antifibrotic potential in the context of kidney disease. physiology.org A decreased availability of nitric oxide (NO) in chronic organ injury can lead to reduced this compound levels, and enhancing these levels has shown effective antifibrotic benefits. mdpi.com
The antifibrotic actions of this compound are mediated through several mechanisms. The this compound-dependent protein kinase 1 (cGK1) can inhibit kidney fibrosis by antagonizing the profibrotic transforming growth factor-beta (TGF-β) and Ras homolog gene family member A (RhoA)-RhoA kinase (ROCK) signaling pathways. physiology.org Activation of the this compound/cGKI signaling pathway has protective effects against fibrosis, which are mediated by the inhibition of P-Erk1/2 and the translocation of P-smad3. nih.gov Specifically, this compound acts primarily via the cGKIα isoform as an important suppressor of kidney fibrosis. nih.gov Drugs that elevate intracellular this compound concentrations, such as soluble guanylate cyclase (sGC) stimulators and phosphodiesterase (PDE) inhibitors, have shown the potential to delay the progression of CKD. physiology.org PDE5 inhibitors, in particular, exert nephroprotective effects through their antiapoptotic and antioxidant properties. mdpi.com
Contrast-Induced Nephropathy Mechanisms
Contrast-induced nephropathy (CIN) is a form of acute kidney injury that can occur after the administration of medical imaging contrast material. wikipedia.orgmedscape.com A key factor in the pathogenesis of CIN is parenchymal hypoxia within the renal outer medulla. nih.govnih.govamegroups.org Nitric oxide (NO) plays a crucial role in maintaining medullary oxygenation by enhancing regional blood flow. nih.govnih.gov
The this compound pathway is central to this protective mechanism. NO stimulates soluble guanylate cyclase to produce this compound, which is the principal mediator of NO-induced smooth-muscle relaxation and vasodilation. nih.gov By augmenting the vasodilatory effect of NO in the renal medulla, this compound can help sustain blood flow and reduce the severity of the hypoxic insult caused by the contrast medium. nih.gov Therefore, enhancing the effect of NO and this compound in the renal medulla is a proposed strategy to reduce the risk of CIN. nih.govnih.gov
Renal Carcinogenesis
The dysregulation of cyclic guanosine (B1672433) monophosphate (this compound) signaling pathways plays a significant role in the pathophysiology of renal carcinogenesis. In many renal carcinoma cells, there is an abnormal expression of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of this compound. This aberration leads to altered intracellular this compound concentrations, which in turn affects mechanisms controlling cell proliferation and apoptosis. mdpi.com
Inhibition of PDE5 has been shown to induce a sustained increase in intracellular this compound levels. This elevation of this compound activates its primary downstream effector, protein kinase G (PKG). The activation of the this compound/PKG signaling cascade has been demonstrated to inhibit the proliferation of human renal carcinoma cells and induce apoptosis, a form of programmed cell death. mdpi.comnih.gov This anti-tumor effect is enhanced by the use of cell-permeable this compound analogs and can be blocked by PKG inhibitors, confirming the central role of this pathway. nih.gov
One of the key mechanisms through which the this compound/PKG pathway exerts its anti-cancer effects in renal cells is by modulating the Wnt/β-catenin signaling pathway. In various cancers, including kidney cancer, an accumulation of the protein β-catenin is a common feature that promotes tumorigenesis. nih.gov Activated PKG can phosphorylate β-catenin, leading to its degradation. This reduction in β-catenin levels subsequently decreases the transcription of target genes involved in cell proliferation, such as cyclin D1. mdpi.comnih.gov Concurrently, the this compound/PKG pathway can increase the expression of cell cycle inhibitors like p21, further contributing to the suppression of tumor growth. mdpi.com These findings underscore the potential of targeting the this compound signaling pathway as a therapeutic strategy for renal cell carcinoma. nih.gov
Cancer Pathogenesis and Progression
Aberrant this compound Signaling in Tumorigenesis and Metastasis
The role of this compound signaling in the development and spread of cancer is complex, with its effects being highly dependent on the specific cancer type and cellular context. Dysregulation of this pathway can either promote or suppress tumor growth and metastasis. arvojournals.orgresearchgate.net A critical aspect of this compound's role in cancer progression is its influence on the tumor microenvironment. For instance, the nitric oxide (NO)/cGMP signaling pathway, when active in pericytes of tumor microvessels, may actually promote tumor growth by affecting the tumor's blood supply. nih.gov
In several types of cancer, this compound signaling has a tumor-suppressive function. It can influence extracellular matrix remodeling, a crucial step in tumor invasion and metastasis. Activation of certain this compound-producing enzymes, such as guanylyl cyclase C (GC-C) in colon cancer cells, has been shown to decrease the secretion of matrix metalloproteinase-9 (MMP-9). arvojournals.org MMP-9 is an enzyme that degrades components of the extracellular matrix, thereby facilitating cancer cell invasion and the formation of metastases. By inhibiting its secretion, this compound signaling can reduce the metastatic potential of cancer cells.
Conversely, in some contexts, this compound signaling can have tumorigenic effects. For example, in a metastatic mammary cell line, a NO/sGC/cGMP signaling cascade was found to increase cell motility by activating growth factors. nih.gov This highlights the dual nature of this compound in cancer, where its ultimate effect is determined by the specific downstream effectors and interacting pathways present in the particular tumor cell.
Mechanisms of Chemotherapy Resistance
Cyclic GMP signaling pathways are also implicated in the mechanisms of chemotherapy resistance, a major obstacle in cancer treatment. The enzymes that hydrolyze this compound, known as phosphodiesterases (PDEs), play a role in sensitizing cancer cells to both radiotherapy and chemotherapy. nih.gov
Research has shown that inhibiting PDE5, which leads to an increase in intracellular this compound levels, can enhance the efficacy of conventional chemotherapeutic agents. For example, PDE5 inhibitors have been found to synergize with anthracyclines, such as doxorubicin, by increasing the sensitivity of tumor cells to drug-induced apoptosis. nih.gov This suggests that elevating this compound levels can lower the threshold for cell death in cancer cells when they are exposed to chemotherapy drugs.
Furthermore, in the context of hepatocellular carcinoma (HCC), the cyclic GMP-AMP synthase (cGAS) pathway has been linked to treatment response. cGAS can synthesize the cyclic dinucleotide cGAMP, a potent activator of the STING innate immune pathway. Studies have shown that cGAS can increase the sensitivity of HCC cells to treatment with the multi-kinase inhibitor sorafenib. mdpi.com This indicates that modulating cyclic nucleotide signaling can be a viable strategy to overcome resistance to targeted therapies.
Specific Cancer Types (e.g., Colon Cancer, Hepatocellular Carcinoma, Gastric Cancer)
Colon Cancer: In colorectal cancer, the this compound signaling pathway is predominantly viewed as a tumor suppressor, making it a promising target for prevention and treatment strategies. nih.gov The guanylyl cyclase C (GUCY2C)-cGMP signaling axis is particularly important for maintaining intestinal epithelial health, and its dysregulation is implicated in the pathogenesis of colorectal cancer. nih.gov Activation of this compound signaling, particularly through its effector protein kinase G (PKG), can inhibit cancer cell proliferation and suppress carcinogenesis. mdpi.com Type 2 this compound-dependent protein kinase (PKG2) has been identified as a central target of this compound in the colon, where it controls proliferation in an epithelial-cell intrinsic manner. mdpi.com However, some studies have raised questions about the efficacy of using PDE inhibitors to elevate this compound for colon cancer treatment, suggesting that the observed anti-proliferative effects might occur at clinically unachievable concentrations and could be independent of this compound signaling. nih.govpnas.org
Hepatocellular Carcinoma (HCC): In HCC, the cGAS-STING pathway, which is activated by cGAMP, exhibits a dual role. It can act as a tumor suppressor but, under prolonged activation, may also foster an immunosuppressive environment that promotes tumor invasion and metastasis. wikipedia.org Notably, the cGAS protein itself has been identified as a tumor suppressor in HCC, a function that appears to be independent of its ability to synthesize cGAMP. cGAS is often downregulated in HCC tissues, and its presence can suppress the PI3K/AKT/mTORC1 pathway, a key driver of cancer cell growth and survival. mdpi.com This suggests that restoring cGAS expression or function could be a therapeutic avenue for HCC.
Gastric Cancer: In gastric cancer, type II this compound-dependent protein kinase (PKG II) has been shown to act as a cancer inhibitor. It can block the activation of the epidermal growth factor receptor (EGFR), a critical receptor tyrosine kinase that drives cancer cell proliferation and survival. oup.com By inhibiting EGFR, PKG II can suppress several downstream signaling pathways, including the JAK/STAT and MAPK/ERK pathways, which are frequently hyperactivated in gastric cancer. tandfonline.comfrontiersin.org Additionally, guanine monophosphate synthase (GMPS), an enzyme involved in the synthesis of GMP, has been identified as a potential prognostic marker and a target for modulating chemotherapy sensitivity in gastric cancer patients. researchgate.net
Infectious Disease Mechanisms (e.g., Bacterial Pathogen Evasion of Host Immunity)
Cyclic GMP and related cyclic dinucleotides are central to the interplay between infectious pathogens and the host immune system. Pathogens have evolved sophisticated mechanisms to manipulate host this compound signaling to their advantage, while the host utilizes cyclic nucleotide-based pathways to detect and combat infections.
Some bacterial pathogens, such as enterotoxigenic Escherichia coli (ETEC), can hijack host cell signaling by inducing a significant increase in intracellular this compound. This elevated this compound is then secreted and acts as an extracellular signaling molecule, triggering the release of interleukin-33 (IL-33). This cytokine can dampen both innate and adaptive immune responses, thereby helping the pathogen to evade clearance and establish an infection. nih.gov
Conversely, the host immune system relies on this compound-related signaling for defense. The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune response to both bacterial and viral pathogens. nih.gov Upon detection of microbial DNA in the cytoplasm, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which activates STING and initiates a signaling cascade leading to the production of type I interferons and other cytokines that orchestrate an anti-microbial state. lu.se
Reflecting an ongoing evolutionary arms race, many pathogens have developed strategies to counteract this defense mechanism. For instance, certain viruses and bacteriophages produce phosphodiesterase enzymes that specifically degrade cGAMP, effectively shutting down the STING pathway and evading the immune response. arvojournals.org Human cytomegalovirus (HCMV) employs a different tactic, using its UL31 protein to bind directly to cGAS and prevent the synthesis of cGAMP altogether. oup.com
Inherited and Acquired Sensory Impairments (e.g., Retinitis Pigmentosa, Color Blindness)
Dysregulation of this compound signaling is a central and recurring theme in the pathophysiology of numerous inherited retinal degenerative diseases, which lead to progressive vision loss and blindness. These conditions include retinitis pigmentosa (RP), certain forms of Leber congenital amaurosis (LCA), cone-rod dystrophy, and achromatopsia (color blindness). mdpi.comnih.gov
In the retina, this compound plays a pivotal role in phototransduction, the process by which light is converted into electrical signals. It acts by gating cyclic nucleotide-gated (CNG) channels in the outer segments of photoreceptor cells (rods and cones), thereby regulating ion flow and membrane potential. nih.govnih.gov The intracellular concentration of this compound is tightly controlled by the balance between its synthesis by guanylate cyclases (GCs) and its degradation by phosphodiesterase 6 (PDE6). researchgate.net
A large number of mutations that cause retinal degeneration occur in genes that regulate this compound metabolism. A common pathological outcome of these mutations is an abnormally high level of intracellular this compound. pnas.orgnih.gov For example, loss-of-function mutations in the PDE6 gene, which are a cause of autosomal recessive RP, prevent the breakdown of this compound, leading to its toxic accumulation. nih.govnih.gov Similarly, certain gain-of-function mutations in genes encoding retinal guanylate cyclases (GUCY2D) or their activating proteins (GUCA1A) can lead to excessive this compound production, causing cone and cone-rod dystrophies. nih.gov
Conversely, mutations in the genes encoding the subunits of the cone CNG channels (CNGA3 and CNGB3) are the primary cause of achromatopsia, a condition characterized by a lack of color vision and other cone-related functional defects. While these mutations impair channel function, they also lead to a secondary, massive accumulation of this compound within the cone cells, which is believed to contribute to the progressive degeneration of these photoreceptors. nih.govjneurosci.org
The mechanisms by which elevated this compound leads to photoreceptor cell death are multifaceted. The sustained high levels of this compound cause excessive opening of the CNG channels, leading to a constant influx of calcium (Ca²⁺) and sodium (Na⁺) ions. nih.govoup.com This ionic imbalance, particularly the Ca²⁺ overload, triggers downstream cellular stress and death pathways. mdpi.comnih.gov Additionally, elevated this compound can activate this compound-dependent protein kinase (PKG), which in turn can initiate other cell death cascades involving the activation of calpains and poly-ADP-ribose polymerase (PARP). mdpi.commdpi.com Therefore, the dysregulation of this compound homeostasis is a key pathogenic event that converges from various genetic defects to cause the death of photoreceptors and subsequent vision loss.
Pharmacological Modulation of Cyclic Guanosine Monophosphate Signaling for Therapeutic Intervention
Therapeutic Strategies Targeting Guanylate Cyclases
Guanylate cyclases (GCs) are the enzymes responsible for synthesizing cGMP from guanosine (B1672433) triphosphate (GTP). There are two main forms of GC: soluble guanylate cyclase (sGC), which is activated by nitric oxide (NO), and particulate guanylate cyclases (pGCs), which are cell-surface receptors for natriuretic peptides. nih.govfrontiersin.org Therapeutic strategies aim to augment the activity of these enzymes to increase intracellular this compound levels.
Soluble Guanylate Cyclase (sGC) Stimulators and Activators
In conditions characterized by endothelial dysfunction, the bioavailability of NO is reduced, leading to impaired sGC activity. nih.gov To counteract this, two classes of drugs have been developed: sGC stimulators and sGC activators. frontiersin.orgnih.gov
sGC stimulators work by sensitizing sGC to endogenous NO, thereby amplifying the this compound signal even at low NO concentrations. frontiersin.org They can also directly stimulate sGC to a lesser extent in the absence of NO. researchgate.net This dual mechanism of action makes them effective in conditions with some residual NO production. Riociguat (B1680643) is the first-in-class sGC stimulator approved for the treatment of pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH). nih.govnih.gov Vericiguat is another sGC stimulator that has been approved for use in heart failure. wikipedia.org
sGC activators , on the other hand, target sGC that is in an oxidized or heme-free state, which is unresponsive to NO. frontiersin.orgresearchgate.net These activators directly stimulate the enzyme to produce this compound, bypassing the need for NO altogether. frontiersin.org This makes them particularly promising for diseases associated with high levels of oxidative stress, where sGC is often oxidized and dysfunctional. mdpi.com Cinaciguat (B1243192) is an example of an sGC activator that has been investigated in clinical trials. frontiersin.org
| Drug Class | Mechanism of Action | Example Compounds | Therapeutic Area |
|---|---|---|---|
| sGC Stimulators | Sensitize sGC to NO and directly stimulate sGC | Riociguat, Vericiguat | Pulmonary Hypertension, Heart Failure |
| sGC Activators | Directly stimulate oxidized or heme-free sGC | Cinaciguat | Investigational |
Exogenous Natriuretic Peptides and Receptor Agonists
Natriuretic peptides, such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), are endogenous hormones that bind to and activate particulate guanylate cyclase receptors (GC-A and GC-B), leading to increased this compound production. nih.govnih.gov This results in vasodilation, natriuresis, and diuresis. In conditions like heart failure, the endogenous natriuretic peptide system may become overwhelmed or dysfunctional. jacc.orgahajournals.org
Therapeutic strategies in this area involve the administration of synthetic or recombinant forms of natriuretic peptides. Nesiritide, a recombinant form of human BNP, is approved for the treatment of acutely decompensated heart failure. nih.gov Carperitide is another clinically approved peptide-based drug that activates GC-A. nih.gov Research is also focused on developing orally available, non-peptide agonists of natriuretic peptide receptors to overcome the limitations of peptide-based therapies.
Therapeutic Strategies Targeting Phosphodiesterases
Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides, including this compound, thereby terminating their signaling. nih.govnih.gov By inhibiting specific PDEs, the intracellular concentration and duration of action of this compound can be increased.
Selective Phosphodiesterase Inhibitors (e.g., PDE5 Inhibitors, PDE2 Inhibitors)
Different PDE families exhibit varying selectivity for cAMP and this compound. brieflands.com This has allowed for the development of selective inhibitors that target specific PDE isoforms, offering a more targeted therapeutic approach with potentially fewer side effects.
PDE5 Inhibitors: Phosphodiesterase type 5 (PDE5) is highly specific for this compound and is prominently expressed in the corpus cavernosum of the penis and the pulmonary vasculature. wikipedia.orgwikipedia.org PDE5 inhibitors block the degradation of this compound, leading to smooth muscle relaxation and vasodilation. hims.com This class of drugs, which includes sildenafil (B151), tadalafil (B1681874), vardenafil, and avanafil, has revolutionized the treatment of erectile dysfunction. wikipedia.orgnih.gov Sildenafil and tadalafil are also approved for the treatment of pulmonary arterial hypertension. hims.com
PDE2 Inhibitors: Phosphodiesterase 2 (PDE2) is a dual-substrate enzyme that hydrolyzes both cAMP and this compound. ahajournals.org The activity of PDE2 is stimulated by this compound, creating a negative feedback loop. Inhibition of PDE2 can lead to an increase in both cAMP and this compound levels. nih.gov Selective PDE2 inhibitors, such as BAY 60-7550, have shown therapeutic potential in preclinical models of pulmonary hypertension and heart failure. ahajournals.orgpnas.org
| PDE Inhibitor Class | Primary Target | Mechanism of Action | Example Compounds | Primary Therapeutic Uses |
|---|---|---|---|---|
| PDE5 Inhibitors | Phosphodiesterase 5 | Inhibits this compound degradation | Sildenafil, Tadalafil, Vardenafil, Avanafil | Erectile Dysfunction, Pulmonary Arterial Hypertension |
| PDE2 Inhibitors | Phosphodiesterase 2 | Inhibits cAMP and this compound degradation | BAY 60-7550 | Investigational (Pulmonary Hypertension, Heart Failure) |
Non-Selective Phosphodiesterase Inhibition Approaches
Non-selective PDE inhibitors, such as theophylline (B1681296) and caffeine, inhibit multiple PDE isoforms, leading to a broad increase in both cAMP and this compound levels. rxlist.com While these agents have been used for conditions like bronchospasm, their lack of selectivity can lead to a wider range of side effects. rxlist.comnih.gov The development of more selective PDE inhibitors has largely superseded the use of non-selective agents for targeting the this compound pathway.
Direct Activation of this compound-Dependent Protein Kinases (PKG)
A more direct approach to modulating this compound signaling is to target its primary downstream effector, this compound-dependent protein kinase (PKG). ahajournals.org Activation of PKG is the final step in many of the physiological effects of this compound. nih.gov While the direct pharmacological activation of PKG is an attractive therapeutic strategy, the development of specific and effective PKG activators has been challenging. Research in this area is ongoing, with the goal of identifying small molecules that can directly bind to and activate PKG, independent of this compound levels. Such compounds could offer a novel therapeutic approach for diseases characterized by impaired this compound signaling. nih.gov
Novel Pharmacological Agents and Combination Therapies
The therapeutic potential of modulating the cyclic guanosine monophosphate (this compound) signaling pathway has spurred the development of innovative pharmacological agents and combination therapy strategies. These approaches aim to enhance this compound production, inhibit its degradation, or both, offering new avenues for treating a range of disorders, particularly in the cardiovascular realm. nih.govresearchgate.netannualreviews.org Research is focused on creating more targeted and effective interventions by exploring novel drug classes and synergistic treatment combinations. qmul.ac.uknih.gov
Novel Pharmacological Agents
Recent advancements have led to the discovery and development of new classes of drugs that directly or indirectly augment this compound signaling. These agents often target key enzymes involved in the this compound pathway, such as soluble guanylate cyclase (sGC) and phosphodiesterases (PDEs). nih.gov
Soluble Guanylate Cyclase (sGC) Stimulators and Activators
Two distinct classes of compounds, sGC stimulators and sGC activators, have emerged as direct modulators of this compound synthesis. nih.govmdpi.com
sGC Stimulators: These agents, such as riociguat and vericiguat, work through a dual mechanism. ersnet.orgmdpi.com They sensitize sGC to endogenous nitric oxide (NO) and can also directly stimulate the enzyme's activity independently of NO. ersnet.orgnih.gov This makes them effective even in conditions of impaired NO bioavailability, a common feature in cardiovascular diseases. nih.govnih.gov Riociguat was the first sGC stimulator approved for treating pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH). nih.govnih.gov Clinical trials demonstrated that riociguat improves key metrics such as exercise capacity, pulmonary vascular resistance, and N-terminal pro-brain natriuretic peptide (NT-proBNP) levels. nih.gov Vericiguat has since been approved for the treatment of heart failure. mdpi.com Another sGC stimulator, praliciguat, has also been developed and investigated for its potential as a vasodilator. medchemexpress.comadooq.com Research has also identified novel classes of sGC stimulators, such as a pyrazole-pyrimidine class, which have shown potent blood pressure-lowering effects and protection from end-organ damage in preclinical rat models of hypertension and heart failure. nih.govresearchgate.net
sGC Activators: Unlike stimulators that act on the reduced (heme-containing) form of sGC, activators target the enzyme when it is in an oxidized or heme-free state. mdpi.comnih.gov This state is prevalent under conditions of high oxidative stress, rendering the enzyme unresponsive to NO. nih.govnih.gov Therefore, sGC activators represent a promising therapeutic strategy for diseases characterized by significant oxidative stress. nih.govnih.gov Compounds like cinaciguat and runcaciguat (B610601) fall into this category. medchemexpress.comnih.gov Preclinical studies have shown that sGC activators can increase glomerular this compound, induce vasodilation, and improve blood flow in murine kidneys under disease-relevant oxidative stress conditions, suggesting their potential for treating chronic kidney disease. nih.gov A novel sGC activator, BR 11257, has been characterized as a non-stabilizing partial agonist, which may offer advantages by avoiding excessive hypotension. nih.gov
Novel Phosphodiesterase (PDE) Inhibitors
Inhibiting the degradation of this compound by phosphodiesterase enzymes is a well-established therapeutic strategy. While PDE5 inhibitors like sildenafil and tadalafil are widely used, research continues to explore inhibitors of other PDE isoforms as novel therapeutic targets. annualreviews.orgpatsnap.com
PDE9 Inhibitors: The PDE9 enzyme has a very high affinity for this compound and is expressed in the heart, vasculature, and kidneys. jacc.org Its levels are often elevated in heart failure, leading to blunted responses to natriuretic peptides (NPs). jacc.org Pharmacological inhibition of PDE9A has been shown to improve cardiac function in preclinical models of pressure overload, identifying it as a potential new target for heart failure therapy. mdpi.com
The table below summarizes novel pharmacological agents targeting the this compound pathway.
| Drug Class | Mechanism of Action | Example Agents | Primary Therapeutic Area of Interest |
| sGC Stimulators | Sensitize sGC to NO and directly stimulate reduced sGC | Riociguat, Vericiguat, Praliciguat | Pulmonary Hypertension, Heart Failure |
| sGC Activators | Directly stimulate oxidized or heme-free sGC | Cinaciguat, Runcaciguat | Chronic Kidney Disease, Heart Failure |
| PDE Inhibitors | Inhibit the degradation of this compound by specific PDE isoforms | Sildenafil (PDE5), Tadalafil (PDE5) | Erectile Dysfunction, Pulmonary Hypertension |
| Novel research on PDE9 inhibitors | Heart Failure |
Combination Therapies
A key direction in the pharmacological modulation of this compound signaling is the use of combination therapies. This approach, sometimes referred to as network pharmacology, targets the this compound pathway from multiple angles to achieve synergistic effects and potentially greater therapeutic benefit. qmul.ac.uknih.gov
Combining Different this compound-Modulating Drugs
Combining agents that enhance this compound production with those that prevent its degradation is a logical and promising strategy. qmul.ac.uk
sGC Modulators and PDE Inhibitors: The combination of sGC stimulators and PDE5 inhibitors has been explored. However, a clinical trial combining riociguat and sildenafil in patients with pulmonary hypertension was halted due to an increased risk of hypotension, highlighting the need for careful consideration of vasodilation effects. oup.com Conversely, a small pilot study investigating the combination of an organic nitrate (B79036) (isosorbide mononitrate) and sildenafil showed potential for better blood pressure regulation in patients with resistant hypertension. oup.com
PDE5 and PDE9 Inhibition: Given that PDE5 is thought to primarily hydrolyze this compound downstream of the NO pathway and PDE9 degrades this compound generated by natriuretic peptides, the simultaneous inhibition of both enzymes presents a novel strategy to potentiate both major this compound signaling axes. jacc.orgmdpi.com A study in an ovine model of heart failure demonstrated that combined inhibition of PDE5 and PDE9 resulted in significant improvements in cardiovascular and renal function. jacc.org
Combining this compound Modulators with Other Cardiovascular Agents
The therapeutic utility of this compound modulators can be enhanced when used in conjunction with other classes of cardiovascular drugs.
Angiotensin Receptor-Neprilysin Inhibitors (ARNI): The combination drug sacubitril/valsartan is a cornerstone of this approach. mdpi.commdpi.com Sacubitril inhibits neprilysin, an enzyme that degrades natriuretic peptides, thereby increasing the availability of these peptides to activate particulate guanylate cyclase and produce this compound. mdpi.comnih.gov Valsartan, an angiotensin II receptor blocker, addresses the renin-angiotensin-aldosterone system. This dual mechanism has proven highly effective in treating heart failure. mdpi.comnih.gov Preclinical studies have shown that neprilysin inhibition can improve cardiac function and reduce fibrosis. nih.gov
sGC Stimulators and Antihypertensives: Research in rat models has shown that the blood pressure-lowering effects of sGC stimulators can be combined with existing antihypertensive mechanisms, suggesting potential utility for treating resistant hypertension. nih.gov Furthermore, riociguat has been evaluated in combination with endothelin receptor antagonists or prostanoids in clinical trials for PAH. nih.gov
SGLT2 Inhibitors and this compound Signaling: Emerging research suggests a potential link between sodium-glucose co-transporter-2 (SGLT2) inhibitors and the this compound pathway. mdpi.comnih.gov While the exact mechanisms are still under investigation, future studies may explore combination therapies involving SGLT2 inhibitors and drugs that more directly enhance this compound signaling to treat conditions like heart failure. mdpi.com
Advanced Research Methodologies and Techniques in Cyclic Guanosine Monophosphate Studies
In Vitro and In Vivo Experimental Models
The investigation of cGMP signaling relies on a variety of experimental models that allow for both isolated and systemic analysis. These models are fundamental in dissecting the molecular mechanisms of this compound action and its effects on cellular and organismal function.
Cell Culture Systems for this compound Signaling Analysis
Cell culture systems provide a controlled environment to study the intricate details of this compound signaling pathways. Various primary cells and cell lines are employed to investigate the effects of this compound on specific cellular processes. For instance, vascular smooth muscle cells (VSMCs) are extensively used to study how this compound signaling regulates cell contractility, growth, and differentiation. ahajournals.orgphysiology.org Studies using VSMCs from knockout mice lacking components of the this compound pathway, such as the α1 subunit of the NO-sensitive guanylyl cyclase (NO-GC), have shown that altered this compound signaling affects cell proliferation, migration, and the expression of contractile proteins. mdpi.com
Human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs) are also valuable tools, with established protocols for their maintenance and expansion under defined, serum-free conditions, which is crucial for reproducible and clinically relevant research. nih.govnih.gov Other cell lines, such as human embryonic kidney (HEK293) cells and RAW 264.7 macrophage-like cells, are frequently used for their ease of genetic manipulation, allowing researchers to express biosensors for real-time monitoring of intracellular this compound dynamics or to study the proteomic changes in response to this compound analogs. nih.govrsc.org
These in vitro systems are instrumental for initial screening and mechanistic studies, providing a foundation for more complex in vivo investigations.
Genetically Engineered Animal Models (e.g., Gene Knockout, Transgenic Models)
Genetically engineered animal models, particularly mice, have been indispensable in elucidating the physiological roles of the this compound signaling pathway. cyagen.comtaconic.comnih.gov These models involve the targeted deletion (knockout) or insertion (transgenic) of genes encoding key components of the this compound cascade. creative-biolabs.comcriver.com
Gene Knockout Models: Knockout mice have been developed for various proteins involved in this compound synthesis, degradation, and action. For example, mice lacking this compound-dependent protein kinase type I (cGKI) have been crucial in establishing its role in smooth muscle relaxation, cardiovascular homeostasis, and learning. nih.govnih.gov Similarly, deleting the gene for endothelial nitric oxide synthase (eNOS) results in animal models with increased pulmonary resistance, highlighting the importance of the NO-cGMP pathway in vascular function. thoracickey.com The analysis of mice with conventional and conditional knockouts of soluble guanylyl cyclases (sGCs) and particulate guanylyl cyclases (pGCs) has further defined the specific roles of this compound signaling in various physiological processes. nih.gov
Transgenic Models: Transgenic technology allows for the expression of foreign or modified genes. A significant advancement in this compound research has been the creation of transgenic mice that express Förster Resonance Energy Transfer (FRET)-based this compound sensor proteins. frontiersin.orgnih.gov These "this compound sensor mice" enable the real-time visualization of this compound dynamics in specific cells and tissues within a living animal, providing unprecedented insights into the spatiotemporal aspects of this compound signaling during physiological events like vasodilation. frontiersin.org
| Genetically Engineered Model | Gene Modified | Key Research Findings |
|---|---|---|
| cGKI Knockout Mouse | prkg1 (encodes this compound-dependent protein kinase I) | Demonstrated the major role of cGKI in regulating cardiovascular and gastrointestinal systems, learning, and pain perception. nih.gov Challenged the traditional view that cGKI inhibits vascular proliferation in vivo. nih.gov |
| cGKII Knockout Mouse | prkg2 (encodes this compound-dependent protein kinase II) | Established the involvement of cGKII in intestinal water secretion, bone growth, and circadian rhythmicity. nih.gov |
| eNOS Knockout Mouse | Nos3 (encodes endothelial nitric oxide synthase) | Showed increased basal pulmonary resistance, confirming the role of the eNOS/NO/cGMP pathway in maintaining vascular tone. thoracickey.com |
| NO-GC Knockout Mouse | α1 subunit of NO-sensitive guanylyl cyclase | VSMCs from these mice showed reduced proliferation and migration, supporting a role for NO-cGMP-cGKI signaling in promoting a synthetic vascular phenotype. mdpi.com |
| This compound FRET Sensor Transgenic Mouse | Expresses a FRET-based this compound biosensor | Allows for real-time, in vivo imaging of this compound concentration changes and their correlation with physiological responses like vasodilation. frontiersin.orgnih.gov |
Preclinical Disease Models Utilizing this compound Modulation
The therapeutic potential of modulating this compound signaling is actively investigated in various preclinical models of human diseases. oup.comqmul.ac.uk These models are crucial for evaluating the efficacy of pharmacological agents that target different components of the this compound pathway.
In cardiovascular research, animal models of heart failure, pulmonary hypertension, and atherosclerosis are widely used. thoracickey.comoup.comnih.gov For instance, in models of pulmonary hypertension, inhibitors of phosphodiesterase type 5 (PDE5), which degrades this compound, have been shown to be effective. thoracickey.com Similarly, sGC stimulators and activators are tested in these models to assess their ability to enhance this compound production and promote beneficial effects like vasodilation and anti-remodeling. nih.govnih.gov
Molecular and Biochemical Characterization Techniques
A deep understanding of this compound signaling requires precise methods to measure this compound levels and to analyze the downstream molecular events triggered by its accumulation.
Quantitative Measurement of Intracellular and Extracellular this compound
Several techniques are available for the quantitative measurement of this compound, each with distinct principles and applications.
Immunoassays: Radioimmunoassays (RIAs) and Enzyme-Linked Immunosorbent Assays (ELISAs) are widely used, antibody-based methods for quantifying total this compound concentrations in cell and tissue lysates. nih.govnih.gov These competitive assays involve the this compound from a sample competing with a labeled this compound tracer for binding to a specific antibody. nih.govjove.com While RIAs are highly sensitive, ELISAs offer a non-radioactive alternative. nih.govnih.gov These methods are excellent for endpoint measurements but require cell disruption, preventing real-time analysis in living cells. nih.gov
Fluorescence-Based Biosensors: The development of genetically encoded biosensors based on Fluorescence Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) has revolutionized the study of this compound. nih.govnih.gov These sensors can be expressed in living cells and tissues, allowing for the real-time visualization of this compound dynamics with high spatial and temporal resolution. nih.govfrontiersin.org This enables the study of this compound fluctuations in specific subcellular compartments in response to various stimuli. nih.gov
Chromatography: High-Performance Liquid Chromatography (HPLC) is another method used for the precise measurement of this compound concentrations, though it is not as commonly used as immunoassays for routine quantification. researchgate.net
It is also important to note that some cells can export this compound into the extracellular medium via multidrug resistance proteins (MRPs), so measuring extracellular this compound can also be informative. nih.gov
| Technique | Principle | Key Advantages | Key Limitations |
|---|---|---|---|
| Radioimmunoassay (RIA) | Competitive binding between sample this compound and radiolabeled this compound for a specific antibody. nih.gov | High sensitivity. nih.gov | Requires radioactive materials; endpoint measurement only; measures total, not free, this compound. nih.gov |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Competitive binding between sample this compound and enzyme-conjugated this compound for a specific antibody, detected colorimetrically. nih.govarborassays.com | Non-radioactive; commercially available kits. nih.govnih.gov | Endpoint measurement only; requires cell disruption. nih.gov |
| FRET/BRET Biosensors | Conformational change in a sensor protein upon this compound binding alters the energy transfer between two fluorophores (FRET) or a luciferase and a fluorophore (BRET). nih.gov | Real-time measurement in living cells; high spatial and temporal resolution. nih.govfrontiersin.org | Requires genetic modification of cells; calibration can be complex. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of this compound from other nucleotides based on its physicochemical properties. researchgate.net | High specificity and precision. | Requires specialized equipment; can be less sensitive than immunoassays. |
Analysis of Protein Expression and Post-Translational Modifications (e.g., Phosphorylation)
The primary downstream effectors of this compound are this compound-dependent protein kinases (PKGs), which phosphorylate a multitude of substrate proteins on serine and threonine residues. nih.gov Analyzing these phosphorylation events and other protein modifications is key to understanding the functional consequences of this compound signaling.
Western Blot Analysis: A common method to study this compound-mediated phosphorylation is Western blotting using phospho-specific antibodies. nih.gov This technique allows for the detection of the phosphorylation status of specific PKG substrates, such as Vasodilator-Stimulated Phosphoprotein (VASP) at Ser239, which is often used as a reliable indicator of PKG activity. nih.gov Similarly, the phosphorylation of enzymes like tyrosine hydroxylase by PKG can be assessed to understand this compound's role in processes like catecholamine biosynthesis. nih.gov
Proteomics: Global and quantitative proteomic analyses provide a broader view of the cellular response to this compound. rsc.org Techniques like label-free quantitative proteomics can identify hundreds of proteins whose expression levels are significantly altered following an increase in this compound signaling. rsc.org This approach helps in discovering novel downstream targets and pathways regulated by this compound. rsc.org
Analysis of Post-Translational Modifications (PTMs): Beyond phosphorylation, this compound signaling is intertwined with other PTMs. For example, the regulation of PKG-I itself involves this compound-induced autophosphorylation, which can trigger its ubiquitination and subsequent degradation by the proteasome. nih.gov This represents a feedback mechanism where chronically elevated this compound leads to the downregulation of its own effector kinase. nih.gov The study of such PTMs is crucial for a complete understanding of the long-term regulation of the this compound signaling pathway. nih.gov
Gene Expression Profiling and Transcriptomic Analysis
Gene expression profiling provides a comprehensive view of the cellular response to fluctuations in cyclic guanosine (B1672433) monophosphate (this compound) levels. This is achieved by analyzing the transcriptome, which is the complete set of RNA transcripts in a cell at a specific time. Methodologies such as RNA sequencing (RNA-Seq) and microarrays are employed to quantify changes in messenger RNA (mRNA) levels, offering insights into how this compound signaling pathways modulate gene activity.
Transcriptomic studies have revealed that this compound can influence the expression of a wide array of genes involved in various physiological processes. For instance, in the context of cardiovascular health, this compound signaling is known to regulate genes associated with smooth muscle relaxation, platelet aggregation, and cell growth. In neuronal tissues, this compound-mediated gene expression plays a role in synaptic plasticity and neuroprotection.
A key application of transcriptomic analysis in this compound research is the identification of downstream target genes of the this compound-dependent protein kinase (PKG). When activated by this compound, PKG phosphorylates a variety of transcription factors and other regulatory proteins, leading to changes in gene expression. By comparing the transcriptomes of cells with and without activated PKG, researchers can identify genes that are specifically regulated by this pathway. For example, transcriptomic and bioinformatic analyses have shown that supplementation with compounds that elevate this compound can significantly upregulate the this compound-PKG signaling pathway, affecting the expression of hundreds of genes in tissues like the kidney and heart.
Furthermore, transcriptomic approaches are valuable for understanding the molecular basis of diseases associated with dysfunctional this compound signaling. By comparing the gene expression profiles of healthy and diseased tissues, researchers can identify dysregulated genes and pathways that may serve as therapeutic targets. For instance, in major depressive disorder, transcriptomic analyses have identified altered expression of genes within signaling pathways influenced by this compound.
Table 1: Selected Genes Regulated by this compound Signaling
| Gene | Function | Associated Pathway | Direction of Regulation by Increased this compound |
|---|---|---|---|
| PRKACB | Catalytic subunit of PKA | cAMP and this compound signaling | Upregulated |
| GRM3 | Metabotropic glutamate receptor 3 | Glutamatergic synapse | Downregulated |
| DLGAP1 | Disks large associated protein 1 | Synaptic scaffolding | Downregulated |
| GRIA2 | Glutamate ionotropic receptor AMPA type subunit 2 | Glutamatergic synapse | Downregulated |
| CAMK2D | Calcium/calmodulin-dependent protein kinase II delta | Calcium signaling | Downregulated |
Investigation of Protein-Protein Interactions
The biological effects of this compound are mediated through its interactions with a variety of effector proteins. Understanding these protein-protein interactions is crucial for elucidating the intricate mechanisms of this compound signaling. Several advanced biochemical and biophysical techniques are employed to identify and characterize these interactions.
Chemical Proteomics and Affinity-Based Methods
A powerful approach for identifying this compound-binding proteins is chemical proteomics. This technique often involves the use of this compound that has been chemically modified and immobilized onto a solid support, such as agarose beads. When a cell or tissue lysate is passed over these beads, proteins that bind to this compound are captured. These proteins can then be eluted and identified using mass spectrometry. This method has been successful in identifying both well-known this compound targets, like this compound-dependent protein kinases (PKG) and phosphodiesterases (PDEs), as well as novel interacting proteins.
To enhance the specificity of this approach, competition binding assays are often performed. In these assays, the lysate is pre-incubated with free this compound or structurally similar nucleotides like cyclic adenosine (B11128) monophosphate (cAMP) before being applied to the this compound-immobilized beads. If a protein's binding to the beads is prevented by the presence of free this compound, it confirms a specific interaction.
Variations of this technique utilize different linker positions on the this compound molecule to increase the chances of capturing a wider range of interacting proteins. Furthermore, sequential elution protocols can be employed to differentiate between proteins that bind directly to this compound and those that are part of a larger protein complex.
Co-immunoprecipitation and Pull-Down Assays
Co-immunoprecipitation (Co-IP) is a widely used method to study protein-protein interactions in their native cellular environment. In this technique, an antibody specific to a known this compound effector protein is used to pull that protein out of a cell lysate. If other proteins are bound to the target protein, they will be pulled down as well and can be identified by techniques like Western blotting. This method is considered a gold standard for verifying interactions between suspected partners.
Similarly, pull-down assays using tagged proteins, such as GST-fusion or His-tagged proteins, can be used to investigate interactions. In these assays, a "bait" protein (a known this compound effector) is tagged and expressed in cells. The cell lysate is then incubated with beads that have an affinity for the tag, thereby capturing the bait protein and any interacting "prey" proteins.
Other Biophysical and Genetic Methods
A variety of other techniques can provide further details about the nature of protein-protein interactions in this compound signaling:
Surface Plasmon Resonance (SPR): This label-free technique can be used to quantify the binding affinity and kinetics of interactions between this compound and its target proteins in real-time.
Yeast Two-Hybrid (Y2H) System: This genetic method is used to screen for novel protein-protein interactions. It relies on the reconstitution of a functional transcription factor when two interacting proteins, each fused to a part of the transcription factor, are brought into close proximity.
Fluorescence Resonance Energy Transfer (FRET): FRET can be used to detect protein-protein interactions within living cells. It measures the transfer of energy between two fluorescently labeled proteins. If the proteins interact, they come close enough for energy transfer to occur, resulting in a detectable change in fluorescence.
Table 2: Methodologies for Investigating Protein-Protein Interactions in this compound Signaling
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Chemical Proteomics | Immobilized this compound captures binding proteins from lysates. | Identifies both known and novel interactors. | Can have non-specific binding; may miss transient interactions. |
| Co-immunoprecipitation | An antibody to a target protein pulls down its interaction partners. | Verifies interactions in a native cellular context. | Requires a specific antibody; may not distinguish direct from indirect interactions. |
| Pull-Down Assays | A tagged "bait" protein captures "prey" proteins. | Useful for confirming suspected interactions. | Overexpression of tagged proteins can lead to artifacts. |
| Surface Plasmon Resonance | Measures changes in refractive index upon protein binding to a sensor chip. | Provides quantitative data on binding affinity and kinetics. | Requires purified proteins; may not reflect cellular conditions. |
| Yeast Two-Hybrid | Interaction between two proteins activates a reporter gene in yeast. | High-throughput screening for novel interactions. | High rate of false positives; interactions occur in a non-native environment. |
| FRET | Energy transfer between two fluorescently labeled proteins upon interaction. | Detects interactions in living cells with spatial and temporal resolution. | Requires fluorescently tagged proteins; distance-dependent. |
Compound and Protein Table
| Name | Type |
| Cyclic guanosine monophosphate (this compound) | Compound |
| Cyclic adenosine monophosphate (cAMP) | Compound |
| This compound-dependent protein kinase (PKG) | Protein |
| Phosphodiesterase (PDE) | Protein |
| PRKACB | Protein |
| GRM3 | Protein |
| DLGAP1 | Protein |
| GRIA2 | Protein |
| CAMK2D | Protein |
| Glutathione S-transferase (GST) | Protein |
| His-tagged proteins | Protein |
| Western blotting | Technique |
| Mass spectrometry | Technique |
| Surface Plasmon Resonance (SPR) | Technique |
| Yeast Two-Hybrid (Y2H) | Technique |
| Fluorescence Resonance Energy Transfer (FRET) | Technique |
| RNA sequencing (RNA-Seq) | Technique |
| Microarrays | Technique |
| Co-immunoprecipitation (Co-IP) | Technique |
| Pull-Down Assays | Technique |
The study of cyclic guanosine monophosphate (this compound) signaling has been significantly advanced by the development of technologies that allow for the real-time visualization of its dynamics within living cells. These methods provide unparalleled insights into the spatial and temporal regulation of this crucial second messenger.
Real-Time Imaging and Biosensor Technologies
Fluorescent Resonance Energy Transfer (FRET) Based this compound Sensors
Fluorescence Resonance Energy Transfer (FRET) is a mechanism describing the radiationless transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. This process is highly dependent on the distance and orientation between the two fluorophores, making it an ideal principle for developing genetically encoded biosensors that can detect conformational changes in proteins upon ligand binding.
FRET-based this compound sensors are typically unimolecular constructs, consisting of a this compound-binding domain derived from a this compound-responsive protein, flanked by a donor and an acceptor fluorescent protein (e.g., cyan fluorescent protein (CFP) and yellow fluorescent protein (YFP)). In the absence of this compound, the sensor exists in a conformation where the two fluorophores are in close proximity, allowing for efficient FRET. The binding of this compound to its recognition domain induces a conformational change that alters the distance or orientation between the donor and acceptor, leading to a change in FRET efficiency. This change can be measured as a ratiometric change in the fluorescence emission of the donor and acceptor, providing a quantitative readout of intracellular this compound concentrations.
Several this compound-binding domains have been utilized to create these sensors, including those from this compound-dependent protein kinase (PKG) and phosphodiesterase 5 (PDE5). The choice of the this compound-binding domain determines the affinity and specificity of the sensor. For instance, sensors with high affinity for this compound are crucial for detecting the low nanomolar concentrations of this compound present in certain cell types like cardiomyocytes and neurons.
The development of FRET-based this compound sensors has overcome many of the limitations of traditional biochemical assays, such as radioimmunoassays, which lack spatial and temporal resolution and often require cell lysis. These biosensors allow for the real-time monitoring of this compound dynamics in single living cells with high sensitivity and specificity.
Table 3: Characteristics of Selected FRET-based this compound Biosensors
| Biosensor Name | This compound-Binding Domain | FRET Pair (Donor/Acceptor) | This compound Affinity (EC50) | Key Features |
| Yellow PfPKG | Plasmodium falciparum PKG | CFP/YFP | ~23 nM | High affinity, suitable for low this compound concentrations. |
| Red PfPKG | Plasmodium falciparum PKG | mTurquoise2/cpVenus | Not specified | Red-shifted fluorophores for multiplex imaging. |
| cGi500 | This compound-dependent protein kinase Iα | CFP/YFP | ~500 nM | Widely used for studying this compound in various cell types. |
| mcGi500 | This compound-dependent protein kinase Iα | Not specified | Not specified | Membrane-targeted for studying subcellular this compound pools. |
| red-cGi500 | This compound-dependent protein kinase Iα | Not specified | Not specified | Red-shifted for co-imaging with green cAMP sensors. |
Spatiotemporal Mapping of this compound Dynamics in Living Cells
The application of FRET-based biosensors has enabled the detailed spatiotemporal mapping of this compound signaling in a wide variety of living cells and even in transgenic animals. This has led to several key conceptual advances in our understanding of this compound biology.
One of the most significant findings from these studies is the discovery of this compound microdomains or compartments within cells. It is now understood that this compound signaling is not a uniform process throughout the cell but is instead highly localized. This compartmentation is achieved through the restricted localization of this compound synthesis and degradation enzymes, as well as the effector proteins. For example, studies in cardiomyocytes have shown that this compound produced by particulate guanylyl cyclases at the plasma membrane is more readily accessible to membrane-associated effectors, while this compound synthesized by soluble guanylyl cyclase in the cytoplasm forms a distinct pool.
Real-time imaging has also revealed the dynamic nature of this compound signals in response to various stimuli. For instance, in vascular smooth muscle cells, nitric oxide (NO) donors induce rapid and transient increases in this compound, leading to vasodilation. In contrast, in other cell types, this compound signals can be more sustained. The kinetics of these responses are shaped by the activity of phosphodiesterases (PDEs), which degrade this compound. By using specific PDE inhibitors in combination with this compound biosensors, researchers can dissect the contribution of different PDE isoforms to the regulation of specific this compound pools.
Furthermore, the development of spectrally compatible biosensors for both this compound and cyclic adenosine monophosphate (cAMP) has allowed for the simultaneous imaging of these two important second messengers. This has provided direct evidence for the extensive crosstalk that occurs between the this compound and cAMP signaling pathways.
The use of transgenic mice expressing FRET-based this compound sensors has extended these investigations to the tissue and whole-organ level, providing insights into this compound signaling in a more physiological context. For example, real-time imaging in intact adult cardiomyocytes from these mice has allowed for the visualization of this compound dynamics during cardiac contraction and in response to various pharmacological agents.
Compound and Protein Table
| Name | Type |
| Cyclic guanosine monophosphate (this compound) | Compound |
| Cyclic adenosine monophosphate (cAMP) | Compound |
| Nitric oxide (NO) | Compound |
| This compound-dependent protein kinase (PKG) | Protein |
| Phosphodiesterase 5 (PDE5) | Protein |
| Cyan fluorescent protein (CFP) | Protein |
| Yellow fluorescent protein (YFP) | Protein |
| mTurquoise2 | Protein |
| cpVenus | Protein |
| Particulate guanylyl cyclase | Protein |
| Soluble guanylyl cyclase | Protein |
| Phosphodiesterases (PDEs) | Protein |
| FRET (Fluorescence Resonance Energy Transfer) | Technique |
| Radioimmunoassay | Technique |
| Transgenic mice | Model Organism |
| Cardiomyocytes | Cell Type |
| Neurons | Cell Type |
| Vascular smooth muscle cells | Cell Type |
Electrophysiological techniques are indispensable for directly measuring the activity of ion channels and understanding their roles in neuronal function. In the context of cyclic guanosine monophosphate (this compound) studies, these methods are particularly crucial for investigating the function of cyclic nucleotide-gated (CNG) channels.
Electrophysiological Approaches for Ion Channel and Neuronal Function
Patch-Clamp Techniques for CNG Channel Activity
The patch-clamp technique is a powerful electrophysiological method that allows for the recording of ion currents flowing through single or multiple ion channels in a small patch of cell membrane. This technique provides high-resolution measurements of channel activity, including channel opening, closing, and conductance.
Several configurations of the patch-clamp technique are used to study CNG channels:
Cell-Attached Patch: In this configuration, a glass micropipette forms a tight seal with a small patch of the cell membrane, leaving the cell intact. This allows for the recording of single-channel currents in their native cellular environment.
Inside-Out Patch: After forming a cell-attached patch, the pipette is withdrawn, excising the patch of membrane. This exposes the intracellular face of the membrane to the bath solution, allowing for the direct application of this compound and other signaling molecules to the intracellular side of the channels. This configuration is particularly useful for studying the direct activation of CNG channels by this compound and for determining the dose-response relationship.
Whole-Cell Recording: In this configuration, the membrane patch is ruptured after forming a seal, providing electrical access to the entire cell. This allows for the recording of the total current from all CNG channels in the cell membrane.
Using these techniques, researchers can investigate several key properties of CNG channels:
Ligand Sensitivity and Selectivity: By applying known concentrations of this compound and other cyclic nucleotides (like cAMP) to inside-out patches, the concentration-dependence of channel activation can be determined. This allows for the calculation of the EC50 (the concentration at which the ligand elicits a half-maximal response), providing a measure of the channel's sensitivity. These studies have shown that different CNG channel subtypes exhibit varying sensitivities and selectivities for this compound versus cAMP. For example, CNG channels in rod photoreceptors are highly sensitive to this compound, while those in olfactory sensory neurons respond to both this compound and cAMP.
Gating Kinetics: Patch-clamp recordings can reveal the kinetics of channel opening and closing (gating). By rapidly applying or removing this compound, for instance through photolysis of "caged" this compound, the time course of channel activation and deactivation can be studied. These experiments have shown that the binding of this compound is not the rate-limiting step in channel gating; rather, conformational changes within the channel protein that follow ligand binding determine the speed of activation.
Ion Permeation and Block: The patch-clamp technique allows for the study of which ions can pass through the CNG channel pore. By changing the ionic composition of the solutions on either side of the membrane, the permeability of the channel to different cations, such as Na+, K+, and Ca2+, can be determined. These studies have shown that CNG channels are non-selective cation channels. Furthermore, the blocking effects of certain ions, like Ca2+, can be investigated. Calcium can permeate the channel but also acts as a voltage-dependent blocker of monovalent cation flow.
Modulation of Channel Activity: The inside-out patch configuration is ideal for studying how intracellular factors modulate CNG channel activity. For example, the inhibitory effects of Ca2+-calmodulin on CNG channels have been characterized by applying this complex to the intracellular face of the membrane patch while recording channel activity.
Table 4: Patch-Clamp Configurations and Their Applications in CNG Channel Studies
| Configuration | Description | Key Applications for CNG Channels |
| Cell-Attached | Records from a small patch of membrane on an intact cell. | - Studying single-channel activity in a native environment. - Observing the effects of extracellular signals on channel function. |
| Inside-Out | A patch of membrane is excised with the intracellular face exposed to the bath. | - Direct application of this compound to determine dose-response relationships. - Studying the kinetics of channel activation and deactivation. - Investigating modulation by intracellular factors like Ca2+-calmodulin. |
| Whole-Cell | The patch membrane is ruptured, providing access to the entire cell. | - Recording the total CNG channel current from a single cell. - Studying the overall physiological role of CNG channels in cellular excitability. |
Assessment of Neuronal Excitability and Synaptic Transmission
The influence of cyclic guanosine monophosphate (this compound) on neuronal function is multifaceted, affecting both the intrinsic excitability of neurons and the efficacy of communication between them at synapses. researchgate.net A variety of advanced research methodologies are employed to dissect these complex roles.
Electrophysiological Recordings: This technique is a cornerstone for assessing neuronal excitability. By using methods like patch-clamp and intracellular recordings, researchers can directly measure key membrane properties such as resting membrane potential, input resistance, and the threshold for action potential firing. pnas.orgbiorxiv.org For instance, studies have shown that applying membrane-permeable this compound analogs or nitric oxide (NO) donors, which stimulate this compound production, can lead to the inhibition of spontaneous electrical activity in certain neurons. nih.gov Conversely, inhibiting soluble guanylyl cyclase (sGC), the enzyme that synthesizes this compound, can increase neuronal excitability. pnas.org These electrophysiological approaches allow for a detailed analysis of how this compound modulates ion channel activity, which ultimately governs a neuron's likelihood of firing an action potential. researchgate.net
Calcium Imaging: Synaptic transmission is tightly linked to calcium (Ca²⁺) dynamics in both presynaptic terminals and postsynaptic compartments. biolog.de Genetically encoded calcium indicators (GECIs), such as GCaMP, are powerful tools that allow for the visualization of these calcium transients in real-time. biolog.deresearchwithrutgers.com By targeting these indicators to specific neuronal compartments, researchers can study how this compound signaling impacts presynaptic calcium influx, a critical step for neurotransmitter release. biolog.denih.gov For example, 2-photon imaging with calcium sensors has revealed that inhibiting phosphodiesterases (PDEs), enzymes that degrade this compound, boosts presynaptic calcium entry, leading to enhanced synaptic transmission. nih.gov These imaging techniques provide unparalleled spatiotemporal resolution to observe molecular events at individual synapses. nih.gov
Neurotransmitter Release Assays: To directly quantify the impact of this compound on synaptic communication, researchers measure the release of neurotransmitters. High-performance liquid chromatography (HPLC) is a sensitive and accurate technology used to measure the amount of neurotransmitters, such as glutamate and aspartate, released from cultured neurons or brain slices. biolog.de These assays can determine how this compound-modulating compounds affect both basal neurotransmitter efflux and release triggered by neuronal depolarization. biolog.de Studies combining these assays with pharmacological agents have demonstrated that the NO/cGMP pathway plays a crucial role in controlling the efficacy of neurotransmitter release at presynaptic terminals. researchgate.net
Below is a table summarizing these methodologies:
| Methodology | Parameter Measured | Key Findings in this compound Research |
| Electrophysiological Recordings | Resting membrane potential, input resistance, action potential threshold, postsynaptic potentials (PSPs). pnas.orgbiorxiv.orgnih.gov | This compound can inhibit spontaneous neuronal firing and is a key mediator in long-term depression (LTD), a form of synaptic plasticity. nih.govnih.gov |
| Calcium Imaging | Presynaptic and postsynaptic Ca²⁺ transients. biolog.denih.gov | This compound signaling can boost presynaptic calcium entry, thereby increasing the probability of neurotransmitter release. nih.gov |
| Neurotransmitter Release Assays | Extracellular concentrations of specific neurotransmitters (e.g., glutamate). biolog.de | The this compound pathway directly controls the efficacy of neurotransmitter release from presynaptic terminals. researchgate.netnih.gov |
Structural Biology and Biophysical Methods
Understanding the molecular mechanisms of this compound signaling requires detailed knowledge of the three-dimensional structures of its protein targets and the dynamic changes that occur upon this compound binding.
High-Resolution Structural Determination of this compound-Binding Proteins (e.g., Cryo-Electron Microscopy)
Determining the high-resolution atomic structures of this compound effector proteins is crucial for understanding their function and for designing targeted therapeutics. Two primary techniques dominate this field:
Cryo-Electron Microscopy (Cryo-EM): This technique has revolutionized structural biology, allowing for the determination of large and complex protein structures in a near-native state. chegg.com Cryo-EM has been successfully used to solve the structures of this compound-binding proteins like cyclic nucleotide-gated (CNG) channels. biolog.de For example, the high-resolution cryo-EM structure of the human cone CNG channel, a heterotetramer of CNGA3 and CNGB3 subunits, revealed unique structural features conferred by the CNGB3 subunit that are critical for cone photoreceptor responses. biolog.de This method is particularly advantageous for membrane proteins and large assemblies that are difficult to crystallize. researchgate.netabcam.com
X-ray Crystallography: For decades, X-ray crystallography has been the gold standard for determining protein structures at atomic resolution. mdpi.com This method requires the protein of interest to be crystallized, which can be a significant challenge. Nevertheless, it has provided invaluable insights into this compound-binding domains. The crystal structure of a regulatory domain fragment of this compound-dependent protein kinase (PKG) Iα, for instance, revealed a novel site of communication between the two protomers of the dimeric enzyme, offering new insights into its allosteric activation. nih.govnih.gov Similarly, the crystal structure of the GAF A domain from phosphodiesterase 6C (PDE6C) in its this compound-bound state has helped to define the mechanism of its regulation. researchwithrutgers.com
| Technique | Protein Target Example | Key Structural Insight |
| Cryo-Electron Microscopy | Human Cone CNG Channel | Revealed a 3:1 (CNGA3:CNGB3) subunit stoichiometry and a unique role for CNGB3 in shaping the channel's pore and gate. biolog.de |
| X-ray Crystallography | PKG Iα Regulatory Domain | Identified a "switch helix" that forms a hydrophobic interface between protomers, critical for dimer communication during activation. nih.gov |
| X-ray Crystallography | PDE6C GAF A Domain | Showed how specific amino acid residues, like Asn-116, provide this compound specificity through hydrogen bonding. researchwithrutgers.com |
Ligand-Binding and Conformational Dynamics Studies
Beyond static structures, it is essential to study the thermodynamics, kinetics, and conformational changes associated with this compound binding to its effectors.
Isothermal Titration Calorimetry (ITC): ITC is a powerful biophysical technique that directly measures the heat changes associated with molecular interactions. nih.govresearchgate.net It is considered a gold-standard method for determining the key thermodynamic parameters of binding, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction. biorxiv.orgnih.govchegg.com This information allows for the calculation of Gibbs free energy (ΔG) and entropy (ΔS), providing a complete thermodynamic profile of the this compound-protein interaction in solution. nih.govnih.gov
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique used to monitor biomolecular interactions in real-time. researchgate.netpnas.org It provides detailed kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated. researchgate.net In a typical SPR experiment, a this compound-binding protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface, allowing for the precise measurement of binding and dissociation events. researchgate.net
Förster Resonance Energy Transfer (FRET): FRET-based biosensors are invaluable tools for visualizing the spatiotemporal dynamics of this compound signaling in living cells. biolog.denih.gov These sensors typically consist of a this compound-binding domain flanked by two fluorescent proteins (a donor and an acceptor). nih.gov The binding of this compound induces a conformational change in the sensor, altering the distance or orientation between the fluorophores and thus changing the FRET efficiency. nih.gov This allows for real-time monitoring of intracellular this compound concentration changes in response to various stimuli. biolog.debiolog.de
Chemical Biology Tools and Pharmacological Probes
The study of this compound signaling pathways heavily relies on chemical tools that can manipulate this compound levels and activity with precision. These include modified this compound analogs and highly specific modulators of the enzymes involved in its metabolism.
Membrane-Permeant this compound Analogues
Since this compound itself is a charged molecule and does not readily cross cell membranes, researchers utilize chemically modified, lipophilic analogs to study its effects in intact cells and tissues. These analogs are designed to penetrate the cell membrane and then either mimic the action of this compound or get converted into active forms by intracellular enzymes. nih.govnih.gov
8-Bromo-cGMP (8-Br-cGMP): This is a widely used membrane-permeable this compound analog. The bromine atom at the 8th position of the guanine ring increases its lipophilicity. It is also more resistant to hydrolysis by phosphodiesterases (PDEs) than this compound itself, resulting in a more sustained effect. chegg.com 8-Br-cGMP has been instrumental in demonstrating the role of this compound in processes like synaptic plasticity and the regulation of blood-brain barrier permeability. researchwithrutgers.comresearchgate.net
8-(4-Chlorophenylthio)-cGMP (8-pCPT-cGMP): This analog is known for its high membrane permeability and potent activation of this compound-dependent protein kinase (PKG). nih.govbiolog.de It is a selective activator of both PKG type I and type II and is highly resistant to degradation by PDEs. biolog.de Its high potency and stability make it a valuable tool for dissecting the downstream effects of PKG activation in various cell types, including neurons and epithelial cells. researchgate.netnih.gov
Other modifications, such as the addition of a β-phenyl-1,N²-etheno (PET) group, can further alter the specificity of this compound analogs, allowing them to act as inhibitors of specific this compound effectors like CNG channels or PKG. pnas.orgnih.gov
| This compound Analog | Key Features | Common Research Applications |
| 8-Bromo-cGMP (8-Br-cGMP) | Membrane-permeable, increased resistance to PDE hydrolysis. chegg.comnih.gov | Studying long-term potentiation (LTP), modulating neuronal activity, investigating blood-brain barrier permeability. researchwithrutgers.comresearchgate.net |
| 8-pCPT-cGMP | Excellent membrane permeability, potent and selective PKG activator, highly resistant to PDE hydrolysis. biolog.de | Investigating PKG-dependent signaling pathways, studying ion channel regulation. researchgate.netnih.gov |
| Rp-8-Br-PET-cGMPS (CN03) | Inhibitor of both PKG and CNG channels, membrane-permeable. nih.gov | Neuroprotection studies in models of retinal degeneration. biorxiv.orgnih.gov |
Development of Highly Selective Enzyme Inhibitors and Activators
Pharmacological manipulation of the enzymes that synthesize and degrade this compound provides a powerful method for studying its signaling pathways.
Selective Enzyme Inhibitors:
Phosphodiesterase (PDE) Inhibitors: PDEs are a large family of enzymes that hydrolyze cyclic nucleotides. Inhibitors that are selective for specific PDE families allow researchers to elevate this compound levels in a controlled manner. For example, sildenafil (B151) is a well-known inhibitor of PDE5, an enzyme highly specific for this compound. mdpi.comnih.gov The use of such inhibitors has been crucial in establishing the role of this compound in cardiovascular function and is being explored for its potential in treating neurodegenerative disorders by restoring impaired this compound signaling. nih.gov
Selective Enzyme Activators:
Soluble Guanylyl Cyclase (sGC) Activators and Stimulators: The development of compounds that can directly activate sGC, independent of its natural activator nitric oxide (NO), has been a significant advancement. nih.gov These compounds fall into two main classes: sGC stimulators, which sensitize the enzyme to endogenous NO, and sGC activators, which can activate the enzyme even when its heme group is oxidized or absent. These tools are invaluable for studying the consequences of elevated this compound synthesis, particularly in disease states associated with oxidative stress where NO bioavailability is compromised. nih.govnih.gov
The development of these highly selective pharmacological probes allows for a more precise dissection of the this compound signaling cascade than was previously possible, paving the way for a deeper understanding of its physiological roles and therapeutic potential. nih.govnih.gov
Biomarker Discovery and Translational Research
The role of cyclic guanosine monophosphate (this compound) as a crucial second messenger in numerous physiological processes has led to significant interest in its potential as a biomarker. Translational research efforts are focused on harnessing this compound and its downstream effectors to monitor disease states, predict therapeutic responses, and guide clinical decision-making. This involves the development and validation of robust methodologies for measuring these biomarkers in accessible biological fluids.
Clinical Measurement of this compound in Biological Fluids (e.g., Plasma, Urine)
The quantification of this compound in biological fluids such as plasma and urine provides a window into the in vivo activity of the nitric oxide (NO) and natriuretic peptide signaling pathways. Accurate and reliable measurement techniques are paramount for the clinical utility of this compound as a biomarker. The two predominant methods employed for this purpose are the enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used immunoassay technique for quantifying this compound. Competitive ELISAs are commonly available and are designed to measure this compound in various sample types, including plasma, urine, saliva, and cell lysates. nih.govnih.gov The principle of these assays involves a competition between the this compound in the sample and a labeled this compound conjugate for a limited number of binding sites on a this compound-specific antibody. The resulting signal is inversely proportional to the concentration of this compound in the sample. nih.gov
Key features of this compound ELISA kits include:
Competitive Assay Principle: Unlabeled this compound from the sample competes with a fixed amount of enzyme-labeled this compound for binding to a specific antibody.
Sample Types: Can be used with a variety of biological fluids. nih.govnih.gov
Sensitivity: The sensitivity can often be enhanced by acetylation of the this compound in the samples and standards, which increases the affinity of the antibody for this compound. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as a powerful analytical tool for the quantification of small molecules like this compound in complex biological matrices. This technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The process involves chromatographically separating this compound from other components in the sample, followed by ionization and mass analysis to provide a highly specific and accurate quantification.
Studies have demonstrated that LC-MS/MS methods for this compound offer excellent precision and accuracy. nih.gov This methodology is often considered a gold standard due to its high specificity, which minimizes interference from other structurally similar molecules. nih.gov
Comparison of Measurement Techniques
| Feature | Enzyme-Linked Immunosorbent Assay (ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Immunoenzymatic | Physicochemical separation and mass-based detection |
| Specificity | High, but potential for cross-reactivity | Very high, considered a reference method |
| Sensitivity | Good, can be enhanced with acetylation | Excellent |
| Throughput | High, suitable for large numbers of samples | Lower than ELISA |
| Cost | Generally lower | Higher initial instrument cost |
| Technical Expertise | Relatively straightforward | Requires specialized training and instrumentation |
Reference Ranges
The concentration of this compound in biological fluids can vary among individuals and can be influenced by factors such as age, sex, and physiological conditions. The following table provides some reported reference values for this compound in healthy adults. It is important to note that these values can vary between laboratories depending on the specific assay used.
| Biological Fluid | This compound Concentration (in healthy adults) |
| Plasma | 1.2–1.7 pmol/mL fritsmafactor.com |
| 1.77 ± 0.18 pmol/mL nih.gov | |
| Mean of 4.7 ± 2.6 pmol/mL | |
| Urine | Basal urinary excretion levels show no significant difference between highly trained and sedentary individuals. thieme-connect.com Short-term, intense exercise can significantly increase urinary this compound excretion. thieme-connect.com |
Validation of Downstream Effectors as Biomarkers (e.g., Phosphorylated Vasodilator-Stimulated Phosphoprotein)
Beyond the direct measurement of this compound, assessing the phosphorylation status of its downstream effectors offers a functional readout of this compound signaling pathway activity. Vasodilator-stimulated phosphoprotein (VASP) is a prominent substrate of this compound-dependent protein kinase (PKG) and has been extensively validated as a biomarker, particularly in the context of platelet function and antiplatelet therapy.
VASP Phosphorylation as a Biomarker of P2Y12 Receptor Inhibition
The phosphorylation of VASP at specific serine residues is a key event in the regulation of platelet activation. The P2Y12 receptor, a target for antiplatelet drugs like clopidogrel, inhibits the signaling pathway that leads to VASP phosphorylation. Therefore, the level of phosphorylated VASP (pVASP) serves as a specific indicator of P2Y12 receptor inhibition. nih.govahajournals.org
The measurement of pVASP is typically performed using flow cytometry or ELISA-based methods. inrs.ca The results are often expressed as a Platelet Reactivity Index (PRI), which is calculated based on the fluorescence intensity of stained pVASP. nih.govahajournals.org
Clinical Interpretation of the Platelet Reactivity Index (PRI)
The VASP PRI has been validated in numerous clinical studies and has established cut-off values to stratify patients based on their response to P2Y12 inhibitor therapy. ahajournals.org
| Platelet Reactivity Index (PRI) | Interpretation | Clinical Significance |
| >50% | High On-Treatment Platelet Reactivity (HPR) | Associated with an increased risk of thrombotic events, such as stent thrombosis, in patients on clopidogrel. ahajournals.org |
| <50% | Adequate Platelet Inhibition | Indicates a good response to P2Y12 inhibitor therapy. |
The VASP phosphorylation assay is considered a highly specific method for assessing P2Y12 receptor inhibition. inrs.ca Its ability to identify patients with high on-treatment platelet reactivity has significant implications for personalizing antiplatelet therapy to improve clinical outcomes. ahajournals.org
Research Findings on VASP as a Biomarker
Studies have demonstrated a strong correlation between VASP PRI and the risk of major adverse cardiac events in patients undergoing percutaneous coronary intervention. ahajournals.org
The VASP assay can be used to identify "low responders" to P2Y12 inhibitor drugs, who may be at a higher risk of treatment failure. ahajournals.org
Both flow cytometry and ELISA-based methods for VASP phosphorylation assessment show a strong correlation, although they should be standardized for use in multi-center trials. inrs.ca
The validation of pVASP as a biomarker exemplifies the successful translation of basic research on this compound signaling into a clinically relevant tool for patient management.
常见问题
Q. How can researchers overcome challenges in detecting low tissue concentrations of cyclic guanosine monophosphate (cGMP) in physiological studies?
Cyclic guanosine monophosphate (this compound) concentrations in tissues are often low due to rapid turnover and compartmentalization. To address this, use radioimmunoassays (RIA) with high-affinity antibodies or liquid chromatography-mass spectrometry (LC-MS) for enhanced sensitivity and specificity . Avoid older colorimetric methods (e.g., Folin phenol reagent), which lack the sensitivity required for this compound quantification .
Q. What experimental approaches validate the role of this compound in smooth muscle relaxation?
Utilize ex vivo tissue bath assays with vascular smooth muscle strips. Activate soluble guanylate cyclase (sGC) using nitric oxide (NO) donors (e.g., sodium nitroprusside) to elevate this compound levels, then measure relaxation via force transducers. Confirm this compound involvement by pre-treating tissues with sGC inhibitors (e.g., ODQ) or This compound-dependent protein kinase (PKG) blockers (e.g., KT5823) .
Q. How do researchers distinguish between cytosolic and membrane-associated guanylate cyclase isoforms in functional studies?
Employ subcellular fractionation (e.g., differential centrifugation) to isolate cytosolic (sGC) and particulate (pGC) isoforms. Validate isoform-specific activation: sGC responds to NO donors, while pGC is activated by atriopeptins or heat-stable enterotoxins. Use knockout models or siRNA silencing to dissect isoform contributions .
Advanced Research Questions
Q. What methodologies resolve contradictions in this compound signaling pathways when experimental outcomes conflict with established models?
Apply phosphoproteomics to identify PKG substrate phosphorylation patterns under varying conditions. Combine knockout/transgenic models (e.g., PKG-deficient mice) with real-time this compound biosensors (e.g., FRET-based this compound indicators) to monitor spatiotemporal signaling dynamics. Cross-validate findings using kinase activity assays (e.g., radioactive phosphate incorporation) .
Q. How can researchers assess this compound cross-talk with cyclic adenosine monophosphate (cAMP) in shared regulatory pathways?
Use competitive binding assays (e.g., equilibrium dialysis) to quantify interactions between this compound/cAMP and shared targets like the cAMP receptor protein (CRP). Analyze cooperativity parameters (e.g., α values) under varying ionic strengths to map competitive vs. synergistic effects. Pair with FRET-based dual-reporter systems to monitor both nucleotides simultaneously .
Q. What strategies evaluate the therapeutic potential of this compound pathway modulation in vascular diseases?
Conduct translational studies using biomarker panels (e.g., urinary this compound excretion [UcGMPV] and natriuretic peptides) to assess endothelial dysfunction. Test This compound-elevating agents (e.g., sGC stimulators like riociguat) in preclinical models of hypertension or atherosclerosis, correlating outcomes with PKG activity assays and histopathological analysis .
Q. How can researchers dissect the role of this compound in immune activation via the cGAS-STING pathway?
Use cGAS/STING knockout cells to isolate this compound-specific effects in innate immunity. Measure cyclic dinucleotide levels (e.g., 2'3'-cGAMP) via LC-MS and monitor interferon-β production. Employ STING agonists/antagonists to validate this compound’s role in modulating immune-active microenvironments, particularly in cancer immunotherapy contexts .
Methodological Considerations
- This compound Quantification : Prioritize LC-MS for absolute quantification in complex matrices (e.g., tumor microenvironments) .
- Isoform-Specific Probes : Use NO-insensitive pGC mutants to isolate pGC activity in heterologous systems .
- Data Interpretation : Account for tissue-specific this compound compartmentalization using compartmentalized biosensors (e.g., targeted PKG FRET probes) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
